T-448
Description
The exact mass of the compound (E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is 444.14674105 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS.C4H4O4/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13;5-3(6)1-2-4(7)8/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,15+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLKYWVPJPFTMA-YWNVCFPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@H]3C[C@@H]3NC4CCC4.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
T-448: An In-Depth Technical Guide to its Core Mechanism of Action as an LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic regulator implicated in a variety of human cancers and neurological disorders. Its primary function involves the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively. T-448 is a potent, irreversible, and orally active inhibitor of LSD1. A key feature of this compound is its unique mechanism of action that involves the formation of a compact N-formyl-flavin-adenine dinucleotide (FAD) adduct within the LSD1 active site. This modification selectively inhibits the demethylase activity of LSD1 with minimal disruption to the scaffolding function of the LSD1/CoREST complex, notably its interaction with Growth Factor Independence 1B (GFI1B). This attribute confers a superior hematological safety profile compared to other LSD1 inhibitors, making this compound a promising therapeutic candidate. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical properties, detailed experimental protocols for its characterization, and its impact on key signaling pathways.
Core Mechanism of Action of this compound
This compound acts as a specific and irreversible inhibitor of the enzymatic activity of LSD1.[1][2] Its mechanism is distinct from many other tranylcypromine-based LSD1 inhibitors. Instead of forming a bulky adduct that disrupts the protein complex, this compound generates a compact formyl-FAD adduct.[1][3] This targeted inhibition of the catalytic function, while preserving the structural integrity of the LSD1 complex, is central to its favorable safety profile.[3]
The primary consequence of LSD1 inhibition by this compound is the increase in histone H3 lysine 4 di-methylation (H3K4me2) at specific gene promoters.[3] This epigenetic mark is associated with transcriptional activation. This compound has been shown to enhance the levels of H3K4 methylation, leading to increased mRNA expression of neuronal plasticity-related genes such as Brain-Derived Neurotrophic Factor (Bdnf).[2][3]
Visualization of the Core Mechanism
References
- 1. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: T-448, a Specific and Irreversible Inhibitor of Lysine-Specific Demethylase 1 (LSD1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of T-448, a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). It details the chemical structure, mechanism of action, quantitative biological data, and summaries of key experimental protocols.
Chemical Structure and Properties
This compound is a novel, orally-bioactive, and irreversible inhibitor of LSD1. It is important to note that the designation "this compound" has been associated with other molecules in scientific literature, including the anti-TIGIT monoclonal antibody EOS-448 and the KISS1R agonist TAK-448. This guide focuses exclusively on the small molecule LSD1 inhibitor.
Chemical Name: 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide Molecular Formula: C₁₇H₂₀N₄OS Canonical SMILES: CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@@H]3C[C@H]3NC4CCC4
Quantitative Data
The following table summarizes the key quantitative data for this compound's biological activity.
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 22 nM | Human recombinant LSD1 | [1] |
| kinact/KI | 1.7 x 10⁴ ± 2.6 x 10³ s⁻¹M⁻¹ | Human recombinant LSD1 | [1] |
| Selectivity | >4,500-fold over MAO-A/B | FAD-dependent enzymes | [1] |
Mechanism of Action and Signaling Pathway
This compound is a specific and irreversible inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1), which is a flavin adenine dinucleotide (FAD)-dependent demethylase.[1][2] LSD1 specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a key epigenetic modification associated with the regulation of gene expression.[1]
The primary mechanism of action of this compound involves the irreversible inactivation of LSD1. This leads to an increase in the levels of H3K4 methylation at the promoter and enhancer regions of specific genes.[1][3] Elevated H3K4 methylation is generally associated with a more open chromatin structure, facilitating the transcription of target genes. In the context of the central nervous system, this compound has been shown to increase the expression of neural plasticity-related genes, such as brain-derived neurotrophic factor (Bdnf).[1][3]
A significant advantage of this compound is its minimal impact on the LSD1-GFI1B complex.[1] This is noteworthy because the disruption of this complex by other LSD1 inhibitors is linked to hematological toxicities like thrombocytopenia. This compound's mechanism, which involves the generation of a compact formyl-FAD adduct, allows it to inhibit LSD1's enzymatic activity without disrupting this critical protein-protein interaction, thus offering a superior safety profile.[1]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following sections summarize the methodologies for key experiments involving this compound. While detailed, step-by-step protocols are not publicly available, these summaries provide the essential parameters based on published research.
In Vitro LSD1 Inhibition Assay
Objective: To determine the inhibitory activity of this compound on LSD1.
Methodology Summary: A fluorescence-based assay is used to screen for LSD1 inhibitors.[4] The assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation of a histone H3 lysine 4 peptide substrate by LSD1.[4] In the presence of horseradish peroxidase, H₂O₂ reacts with a probe such as ADHP to produce the highly fluorescent compound resorufin, which can be measured spectrophotometrically.[4]
-
Enzyme: Recombinant human LSD1.
-
Substrate: Peptide corresponding to the first 21 amino acids of the N-terminal tail of histone H3.
-
Detection: Fluorescence measurement (excitation ~530-540 nm, emission ~585-595 nm).
-
Analysis: IC₅₀ values are calculated from the dose-response curves of this compound.
In Vitro Cellular Assay for H3K4 Methylation
Objective: To assess the effect of this compound on H3K4 methylation levels in a cellular context.
Methodology Summary: Primary cultured rat neurons are treated with this compound, followed by analysis of H3K4 methylation and gene expression.
-
Cell Line: Primary cultured rat neurons.[3]
-
Treatment: this compound at concentrations ranging from 0 to 10 µM for 24 hours.[3]
-
Analysis of H3K4 Methylation: Chromatin Immunoprecipitation (ChIP) is performed using antibodies specific for H3K4me2. The precipitated DNA is then analyzed by quantitative PCR (qPCR) to measure the enrichment of H3K4me2 at specific gene promoters (e.g., Ucp2).
-
Analysis of Gene Expression: Total RNA is extracted from the treated cells, and reverse transcription-quantitative PCR (RT-qPCR) is performed to measure the mRNA levels of target genes (e.g., Ucp2, Bdnf).[3]
In Vivo Efficacy in a Mouse Model of Learning Dysfunction
Objective: To evaluate the in vivo efficacy of this compound on learning and memory in a relevant animal model.
Methodology Summary: The study utilizes NR1-hypo mice, a preclinical model with NMDA receptor hypofunction that exhibits learning deficits.[1]
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Animal Model: NR1-hypo mice.[1]
-
Treatment: this compound is administered orally at doses of 1 and 10 mg/kg for 3 weeks.[3]
-
Behavioral Assessment: Learning function is assessed using a task such as the water Y-maze test. The rate of correct choices is measured to quantify learning and memory.[1]
-
Pharmacodynamic Analysis: Following the treatment period, brain tissue (e.g., hippocampus) is collected to analyze the levels of H3K4me2 at the promoters of target genes (Bdnf, Arc, and Fos) using ChIP-qPCR.[3]
Below is a diagram outlining the general workflow for the in vivo experiment.
Caption: General workflow for in vivo assessment of this compound.
References
T-448: A Technical Overview of its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-448, also known as TAK-448, is a potent and selective nonapeptide agonist of the kisspeptin receptor (KISS1R), a G protein-coupled receptor that plays a critical role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. Developed as an investigational drug, this compound has been primarily studied for its ability to modulate gonadotropin-releasing hormone (GnRH) secretion and consequently suppress testosterone levels. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and pharmacological profile of this compound, intended for researchers and professionals in the field of drug development.
Discovery of this compound
The discovery of this compound stemmed from a lead optimization program aimed at developing a potent and water-soluble KISS1R agonist with improved pharmaceutical properties over earlier compounds. The initial lead compound, while demonstrating high potency, suffered from poor water solubility and a tendency to form a gel in aqueous solutions, hindering its development as a therapeutic agent.
The medicinal chemistry effort focused on systematic modifications of the lead peptide structure to enhance its solubility without compromising its biological activity. This led to the synthesis of a series of analogues with substitutions at various amino acid positions. The breakthrough came with the substitution of a d-Tryptophan (d-Trp) residue with trans-4-hydroxyproline (Hyp). This single amino acid substitution in the nonapeptide sequence resulted in analogue 24 , which was subsequently named this compound.[1]
This strategic modification not only retained the high pharmacological potency of the parent compound but also conferred excellent water solubility, overcoming the primary obstacle for its development. The chemical structure of this compound is Ac-d-Tyr-Hydroxyproline(Hyp)-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2.
Synthesis Pathway
As a nonapeptide, the synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS). This well-established methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The general workflow for the synthesis of this compound is outlined below.
Experimental Workflow for this compound Synthesis
References
T-448 Analogs: A Technical Guide to Structure-Activity Relationships for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of T-448, a selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This compound and its analogs represent a promising class of therapeutic agents, particularly in neurodevelopmental disorders, due to their unique mechanism of action that minimizes hematological toxicity associated with other LSD1 inhibitors.[1] This document provides a comprehensive overview of the quantitative SAR data, detailed experimental methodologies, and a visualization of the key signaling pathway.
Core Structure-Activity Relationship Data
The biological activity of this compound analogs is intrinsically linked to their chemical structure, specifically their ability to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1 and subsequently undergo a Grob fragmentation. This fragmentation results in the formation of a compact N-formyl-FAD adduct, which is key to the selective inhibition of LSD1's demethylase activity without disrupting the LSD1-GFI1B protein-protein interaction.[2][3] Disruption of this interaction is associated with the hematological side effects observed with other LSD1 inhibitors.
The following table summarizes the key quantitative data for a series of this compound analogs, highlighting the impact of structural modifications on enzyme inhibition (IC50) and the efficiency of N-formyl-FAD formation.
| Compound | Modification from this compound (Compound 2) | LSD1 IC50 (nM) | Full Inhibitor-FAD Adduct (%) | N-formyl-FAD (%) | Relative % N-formyl-FAD |
| 2 (this compound) | - | 22 ± 4 | 22 | 78 | 78 |
| 12 | para-substituted isomer | >10,000 | 100 | 0 | 0 |
| 13 | N-H thiadiazole | 63 ± 14 | 22 | 78 | 78 |
| 14 | N-methyl thiadiazole | 20 ± 2 | 26 | 74 | 74 |
| 15 | Benzamide | 37 ± 11 | 84 | 16 | 16 |
| 16 | N-H pyrazole | 25 ± 1 | 100 | 0 | 0 |
| 17 | N-methyl pyrazole | 20 ± 2 | 100 | 0 | 0 |
| 18 | Oxadiazole | 10 ± 1 | 100 | 0 | 0 |
| 19 | Oxazole | 12 ± 1 | 100 | 0 | 0 |
Data adapted from Vinyard et al., Nature Communications, 2023.
Experimental Protocols
The determination of the structure-activity relationship for this compound analogs relies on robust biochemical and analytical methodologies. Below are detailed protocols for the key experiments cited.
LSD1 Demethylase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against LSD1, often using a horseradish peroxidase (HRP)-coupled assay.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
This compound analog compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
384-well black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound analog compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the LSD1/CoREST enzyme complex to the appropriate concentration in cold assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted compound solution to the wells of the 384-well plate.
-
Add 5 µL of the diluted LSD1/CoREST enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the demethylation reaction by adding 10 µL of the H3K4me2 peptide substrate.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Add 10 µL of a detection mixture containing HRP and Amplex Red to each well.
-
Incubate for 15 minutes at room temperature, protected from light. The demethylation reaction produces hydrogen peroxide, which reacts with Amplex Red in the presence of HRP to produce the fluorescent product, resorufin.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 544 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the control wells (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
FAD Adduct Formation Analysis by LC-MS
This protocol outlines the procedure for identifying and quantifying the formation of the covalent FAD adducts (full inhibitor-FAD and N-formyl-FAD) using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Recombinant human LSD1/CoREST complex
-
This compound analog compounds
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
C18 solid-phase extraction (SPE) cartridges or ZipTips
-
LC-MS system (e.g., a high-resolution mass spectrometer coupled to a UPLC system)
Procedure:
-
Reaction:
-
Incubate the LSD1/CoREST complex with a molar excess of the this compound analog in a suitable buffer for a defined period (e.g., 4 hours) at room temperature.
-
-
FAD Extraction:
-
Denature the protein by adding a solution of 4 M guanidinium hydrochloride with 0.1% TFA.
-
Apply the denatured sample to a C18 SPE cartridge or ZipTip.
-
Wash the cartridge with 0.1% TFA in water to remove salts and protein fragments.
-
Elute the FAD and FAD adducts with a solution of 75% ACN in water with 0.05% TFA.
-
-
LC-MS Analysis:
-
Inject the eluted sample into the LC-MS system.
-
Separate the FAD species using a C18 column with a gradient of water and ACN, both containing 0.1% formic acid.
-
Detect the masses of the different FAD species using the mass spectrometer in positive ion mode. The expected masses for FAD, the full inhibitor-FAD adduct, and the N-formyl-FAD adduct should be calculated and used for extraction from the total ion chromatogram.
-
-
Data Analysis:
-
Integrate the peak areas for each of the identified FAD species.
-
Calculate the percentage of each adduct relative to the total FAD species detected.
-
Mechanism of Action: Signaling Pathway Visualization
The unique therapeutic profile of this compound is derived from its specific mechanism of action, which involves a Grob fragmentation of the initial inhibitor-FAD adduct.[2][3] This leads to the formation of a compact N-formyl-FAD that inhibits the demethylase activity of LSD1 while preserving the crucial protein-protein interaction with GFI1B.
References
In Vitro Characterization of T-448: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-448 is a potent and selective, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its inhibitory activity and mechanism of action. Detailed experimental protocols for key assays are provided to enable researchers to further investigate the properties of this compound.
Introduction
Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression. Dysregulation of LSD1 activity has been implicated in various cancers and neurological disorders, making it an attractive therapeutic target. This compound is a novel irreversible inhibitor of LSD1 that has demonstrated a unique pharmacological profile, including a favorable safety profile attributed to its minimal disruption of the LSD1-GFI1B (Growth Factor Independent 1B) complex. This guide details the in vitro experiments characterizing the activity and mechanism of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative in vitro data for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 22 nM | Human LSD1 | Enzyme Inhibition Assay | [1] |
Mechanism of Action
This compound acts as an irreversible inhibitor of LSD1.[2] Its mechanism involves the formation of a covalent adduct with the FAD cofactor in the active site of the enzyme.[2] This covalent modification leads to the inactivation of LSD1's demethylase activity. A key feature of this compound is its minimal impact on the interaction between LSD1 and its binding partner GFI1B, a transcription factor crucial for hematopoiesis.[2][3] This contrasts with other tranylcypromine-based LSD1 inhibitors that disrupt the LSD1-GFI1B complex, which is associated with hematological toxicities like thrombocytopenia.[3] The specific inhibition of LSD1's enzymatic function without disrupting this critical protein-protein interaction contributes to the improved safety profile of this compound.[2]
Signaling Pathway
The inhibition of LSD1 by this compound leads to an increase in the levels of H3K4 methylation, a mark associated with active gene transcription. This epigenetic modification results in the upregulation of genes involved in neuronal plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).
Caption: this compound inhibits LSD1, leading to increased H3K4 methylation and target gene activation.
Experimental Protocols
LSD1 Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of this compound to inhibit the demethylase activity of LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Flavin adenine dinucleotide (FAD)
-
Biotinylated monomethylated H3(1-21)K4 peptide substrate
-
Europium (Eu3+)-cryptate labeled anti-H3K4me0 detection antibody
-
XL665-conjugated streptavidin
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
This compound compound
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 8 µL of a solution containing the LSD1 enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of a mix containing FAD and the biotinylated H3K4me1 peptide substrate. The final concentration of the substrate should be at its Km value.
-
Incubate the reaction for 1 hour at 25°C.
-
Stop the reaction and proceed with detection by adding 20 µL of a detection mix containing the Eu3+-cryptate labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Experimental Workflow:
Caption: Workflow for the LSD1 HTRF-based enzyme inhibition assay.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human TF-1a erythroblast cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed TF-1a cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the this compound concentration.
Histone H3K4 Methylation Assay (ELISA)
This assay measures the levels of H3K4 methylation in cells treated with this compound.
Materials:
-
Primary cultured rat neurons
-
This compound compound
-
Histone extraction buffer
-
96-well plates pre-coated with an antibody against the C-terminus of histone H3
-
Primary antibody specific for di-methylated H3K4 (H3K4me2)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Culture primary rat neurons and treat with various concentrations of this compound for 24 hours.
-
Extract histones from the treated cells using a histone extraction protocol.
-
Add 1 µg of the extracted histones to each well of the pre-coated 96-well plate.
-
Incubate for 2 hours at 37°C to allow the histones to bind to the plate.
-
Wash the wells three times with wash buffer.
-
Add the primary antibody against H3K4me2 to each well and incubate for 1.5 hours at 37°C.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate to each well and incubate for 10-30 minutes at room temperature, protected from light.
-
Add the stop solution to each well to stop the color development.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Quantify the relative levels of H3K4me2 based on the absorbance values.
Co-Immunoprecipitation (Co-IP) for LSD1-GFI1B Interaction
This assay determines the effect of this compound on the interaction between LSD1 and GFI1B.
Materials:
-
HEK293T cells
-
Plasmids encoding FLAG-tagged LSD1 and HA-tagged GFI1B
-
Lipofectamine 2000 or other transfection reagent
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG antibody conjugated to agarose beads
-
Primary antibodies: anti-HA and anti-FLAG
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Co-transfect HEK293T cells with FLAG-LSD1 and HA-GFI1B plasmids.
-
After 24 hours, treat the cells with this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and centrifuge to pellet cell debris.
-
Incubate the supernatant (cell lysate) with anti-FLAG agarose beads overnight at 4°C with gentle rotation to immunoprecipitate FLAG-LSD1.
-
Wash the beads three to five times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-HA antibody to detect co-immunoprecipitated GFI1B and with anti-FLAG antibody to confirm the immunoprecipitation of LSD1.
-
Visualize the protein bands using a chemiluminescence detection system.
Logical Relationship Diagram:
Caption: Logical workflow for the Co-Immunoprecipitation experiment.
Conclusion
The in vitro characterization of this compound reveals it to be a potent and irreversible inhibitor of LSD1 with a distinct mechanism of action that spares the LSD1-GFI1B interaction. This unique property suggests a potentially wider therapeutic window compared to other LSD1 inhibitors. The provided experimental protocols offer a foundation for further investigation into the biological effects and therapeutic potential of this compound and related compounds.
References
An In-Depth Technical Guide on the Safety and Toxicity Profile of Isobutyl Nitrite (NTP TR-448)
The designation "T-448" is associated with multiple distinct chemical entities in scientific and clinical research. To provide a focused and accurate technical guide, it is essential to distinguish between these compounds. The following are the primary substances identified as "this compound":
-
TR-448 (Isobutyl Nitrite): This refers to the National Toxicology Program (NTP) Technical Report number for extensive toxicology and carcinogenesis studies on isobutyl nitrite. This compound is a volatile liquid used as a recreational inhalant and has been thoroughly evaluated for its safety profile in preclinical models.[1][2]
-
TAK-448: An investigational oligopeptide analog of kisspeptin-54 developed for its potential in treating prostate cancer and other hormone-dependent conditions by modulating testosterone levels. Its safety and efficacy have been assessed in Phase 1 and 2 clinical trials.[3][4][5]
-
EOS-448 (belrestotug/GSK4428859A): A human monoclonal antibody that targets the T-cell immunoglobulin and ITIM domain (TIGIT), an immune checkpoint inhibitor. It is under investigation as an immuno-oncology therapy for advanced solid tumors, with preliminary safety data available from early-phase clinical trials.[6][7]
-
This compound (LSD1 Inhibitor): A specific, irreversible inhibitor of lysine-specific demethylase 1 (LSD1) with potential applications in treating central nervous system disorders. It has been designed to have an improved hematological safety profile, specifically avoiding the thrombocytopenia associated with other LSD1 inhibitors.[8][9][10][11]
This guide will focus on Isobutyl Nitrite (TR-448) , as the comprehensive and publicly available National Toxicology Program technical report provides a robust foundation for an in-depth technical guide on its safety and toxicity profile, aligning with the core requirements of this request.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isobutyl nitrite (CASRN: 542-56-3) is a volatile, flammable liquid with the chemical formula C4H9NO2.[1] It is primarily known for its use as a recreational inhalant ("poppers") due to its vasodilatory and euphoric effects.[1][12][13][14] Its industrial applications are limited but include use as an intermediate in chemical syntheses.[1] The National Toxicology Program (NTP) conducted comprehensive toxicology and carcinogenesis studies on isobutyl nitrite due to concerns about its potential contribution to Kaposi's sarcoma in certain populations and a lack of extensive carcinogenicity data.[1] These studies, detailed in Technical Report 448 (TR-448), provide a thorough evaluation of its safety and toxicity profile in rodent models.[1][2]
Quantitative Toxicity Data
The safety and toxicity of isobutyl nitrite were evaluated in a series of inhalation studies in F344/N rats and B6C3F1 mice. The key quantitative findings from these studies are summarized below.
Acute and Subchronic Inhalation Toxicity
Table 1: Summary of 16-Day Inhalation Study in F344/N Rats and B6C3F1 Mice
| Species | Sex | Concentration (ppm) | Mortality | Key Observations |
| Rat | Male | 600, 800 | 5/5 | Deaths on the first day of the study.[1] |
| Rat | Female | 400, 600, 800 | 1/5, 5/5, 5/5 | Deaths on the first day of the study.[1] |
| Rat | M & F | 400 | - | Significantly lower final mean body weights; ocular discharge, lethargy.[1] |
| Mouse | Male | 800 | 3/5 | Deaths before the end of the study.[1] |
| Mouse | Female | 800 | 4/5 | Deaths before the end of the study.[1] |
| Mouse | M & F | 600, 800 | - | Significantly lower final mean body weights; lethargy, hunched posture.[1] |
Table 2: Summary of 13-Week Inhalation Study in F344/N Rats and B6C3F1 Mice
| Species | Sex | Concentration (ppm) | Key Hematological and Pathological Findings |
| Rat | M & F | 150, 300 | Mild methemoglobinemia; mild anemia (300 ppm); bone marrow hyperplasia.[15] |
| Rat | M & F | 300 | Reduced body weight gains; hyperplasia of bronchiolar and nasal turbinate epithelium.[15] |
| Mouse | Female | 150, 300 | Significantly lower final mean body weights; bone marrow hyperplasia.[1][15] |
| Mouse | M & F | 150, 300 | Mild methemoglobinemia; mild anemia (300 ppm).[1] |
| Mouse | M & F | 300 | Mild to moderate hyperplasia of the bronchiolar epithelium.[1] |
Chronic Toxicity and Carcinogenicity
Table 3: Summary of 2-Year Inhalation Study in F344/N Rats and B6C3F1 Mice
| Species | Sex | Concentration (ppm) | Neoplastic Findings | Non-Neoplastic Findings |
| Rat | Male | 75, 150 | Increased incidence of alveolar/bronchiolar adenoma or carcinoma (combined).[16] | - |
| Rat | Female | 75, 150 | Increased incidence of alveolar/bronchiolar adenoma and alveolar/bronchiolar adenoma or carcinoma (combined).[16] | - |
| Rat | M & F | All | Decreased incidences of mononuclear cell leukemia.[1] | - |
| Mouse | Male | All | Increased incidences of alveolar/bronchiolar adenoma and alveolar/bronchiolar adenoma or carcinoma (combined).[1][16] | - |
| Mouse | Male | 150 | Increased incidence of thyroid gland follicular cell adenoma.[1][16] | - |
| Mouse | Female | All | Increased incidences of alveolar/bronchiolar adenoma and alveolar/bronchiolar adenoma or carcinoma (combined).[1][16] | - |
Genetic Toxicology
Table 4: Summary of Genetic Toxicology Studies for Isobutyl Nitrite
| Assay | Test System | Result |
| Salmonella typhimurium Mutagenicity | S. typhimurium strains | Positive in strains sensitive to base substitutions.[16] |
| Chromosomal Aberrations | Cultured Chinese hamster ovary cells | Positive |
| Sex-Linked Recessive Lethal | Drosophila melanogaster | Negative |
| Micronucleus Formation | Mouse peripheral blood | Positive[16] |
Experimental Protocols
Inhalation Exposure System
The inhalation exposure studies were conducted using whole-body inhalation chambers. The isobutyl nitrite vapor was generated by passing nitrogen through a flask containing the test chemical. The concentration of isobutyl nitrite in the chambers was monitored continuously using an infrared spectrophotometer.
Two-Year Inhalation Study Protocol
-
Test Animals: Male and female F344/N rats and B6C3F1 mice.
-
Group Size: 60 animals of each sex per exposure group.
-
Exposure Concentrations: 0, 37.5, 75, or 150 ppm for mice; 0, 75, 150, or 300 ppm for rats (rats study concentrations were later lowered due to toxicity).
-
Exposure Duration: 6 hours per day, 5 days per week, for 103 weeks.
-
Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.
-
Pathology: Complete necropsies and microscopic examinations of major tissues and organs were performed on all animals.
Genetic Toxicology Protocols
-
Salmonella Mutagenicity Assay (Ames Test): S. typhimurium strains TA97, TA98, TA100, TA1535, and TA1537 were exposed to isobutyl nitrite with and without S9 metabolic activation.
-
Chromosomal Aberrations Assay: Cultured Chinese hamster ovary (CHO) cells were exposed to isobutyl nitrite with and without S9 activation, and metaphase cells were scored for chromosomal aberrations.
-
Micronucleus Test: Male B6C3F1 mice were exposed to isobutyl nitrite by inhalation for 13 weeks, and peripheral blood smears were analyzed for the frequency of micronucleated erythrocytes.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of acute toxicity for isobutyl nitrite is the induction of methemoglobinemia.[12][15] Inhaled isobutyl nitrite is rapidly absorbed and causes oxidation of the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin, which is incapable of binding and transporting oxygen. This leads to tissue hypoxia.
The genotoxicity of isobutyl nitrite is likely related to its ability to act as a nitrosating agent, which can lead to DNA damage and mutations. This is supported by the positive results in the Ames test for base-pair substitutions and the induction of chromosomal aberrations and micronuclei.[16]
Conclusion
The safety and toxicity profile of isobutyl nitrite, as detailed in NTP TR-448, indicates significant toxicity with both acute and chronic inhalation exposure in rodent models. The primary acute toxicity is methemoglobinemia. Chronic exposure was associated with an increased incidence of alveolar/bronchiolar neoplasms in both rats and mice, providing evidence of its carcinogenic activity.[1][16] Additionally, isobutyl nitrite demonstrated genotoxic potential in several assays. These findings provide a comprehensive toxicological foundation for researchers and drug development professionals.
References
- 1. Abstract for TR-448 [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. gsk.com [gsk.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Case Report: Unintentional Ingestion of Isobutyl Nitrite Causes Nearly Fatal Consequences - ACEP Now [acepnow.com]
- 13. Isobutyl nitrite - Wikipedia [en.wikipedia.org]
- 14. Exposure Data - Isobutyl Nitrite, β-Picoline, and Some Acrylates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Prechronic inhalation toxicity studies of isobutyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Summary of Data Reported - Isobutyl Nitrite, β-Picoline, and Some Acrylates - NCBI Bookshelf [ncbi.nlm.nih.gov]
T-448 Compound: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-448 is a potent and specific irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various diseases through its role in epigenetic regulation.[1][2] As with any compound under investigation for therapeutic use, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, preclinical testing, and ensuring consistent biological activity. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of the this compound compound. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that should be employed in its evaluation.
Compound Identification
| Property | Value | Source |
| IUPAC Name | 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | PubChem[3] |
| Molecular Formula | C17H20N4OS (free base) | PubChem[3] |
| Molecular Weight | 328.4 g/mol (free base) | PubChem[3] |
| CAS Number | 1597426-52-2 (free base) | PubChem[3] |
| Form | Fumarate salt often used in studies | [2][4] |
| Mechanism of Action | Irreversible inhibitor of LSD1 enzyme activity, leading to increased Histone H3 Lysine 4 (H3K4) methylation.[1][2][4] |
Solubility Profile
The solubility of this compound is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. A comprehensive solubility assessment in various aqueous and organic solvents is essential.
Aqueous Solubility
Aqueous solubility should be determined across a physiologically relevant pH range to understand how the compound will behave in different biological environments.
Table 2.1: Aqueous Solubility of this compound
| pH | Temperature (°C) | Solubility (µg/mL) | Method |
| 1.2 (Simulated Gastric Fluid) | 37 | Data not available | Shake-Flask |
| 4.5 (Acetate Buffer) | 37 | Data not available | Shake-Flask |
| 6.8 (Simulated Intestinal Fluid) | 37 | Data not available | Shake-Flask |
| 7.4 (Phosphate-Buffered Saline) | 37 | Data not available | Shake-Flask |
| Water | 25 | Data not available | Shake-Flask |
Organic Solvent Solubility
Solubility in organic solvents is important for developing analytical methods, purification processes, and potential formulation strategies.
Table 2.2: Organic Solvent Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | HPLC |
| Ethanol | 25 | Data not available | HPLC |
| Methanol | 25 | Data not available | HPLC |
| Acetonitrile | 25 | Data not available | HPLC |
| Polyethylene Glycol 400 (PEG 400) | 25 | Data not available | HPLC |
Stability Profile
Stability testing is crucial to determine the shelf-life of the this compound compound and to identify potential degradation products. Forced degradation studies are performed to understand the compound's intrinsic stability and to develop stability-indicating analytical methods.
Solid-State Stability
Table 3.1: Solid-State Stability of this compound
| Condition | Duration | Assay (%) | Appearance | Degradants (%) |
| 40°C / 75% RH | 1, 3, 6 months | Data not available | Data not available | Data not available |
| 60°C | 1, 2, 4 weeks | Data not available | Data not available | Data not available |
| Photostability (ICH Q1B) | - | Data not available | Data not available | Data not available |
Solution Stability
While specific quantitative data is unavailable, a supplier recommends storing this compound solutions at -80°C for up to 6 months or at -20°C for up to 1 month (under nitrogen) to maintain stability.[1]
Table 3.2: Solution Stability of this compound in Various Solvents
| Solvent | pH | Temperature (°C) | Duration | Assay (%) | Degradants (%) |
| Aqueous Buffer | 4.0 | 25 | 24, 48, 72 h | Data not available | Data not available |
| Aqueous Buffer | 7.4 | 25 | 24, 48, 72 h | Data not available | Data not available |
| Aqueous Buffer | 9.0 | 25 | 24, 48, 72 h | Data not available | Data not available |
| DMSO | - | 25 | 24, 48, 72 h | Data not available | Data not available |
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[5][6][7]
Table 3.3: Summary of Forced Degradation Studies for this compound
| Stress Condition | This compound Remaining (%) | Major Degradants Formed |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Data not available | Data not available |
| Base Hydrolysis (0.1 M NaOH, 60°C) | Data not available | Data not available |
| Oxidation (3% H₂O₂, RT) | Data not available | Data not available |
| Thermal Degradation (80°C, solid) | Data not available | Data not available |
| Photodegradation (ICH Q1B) | Data not available | Data not available |
Experimental Protocols
Solubility Determination: Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., aqueous buffer of specific pH, organic solvent) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.
-
Column Selection: A reverse-phase C18 column is a common starting point.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve good separation between the parent this compound peak and any degradation product peaks.
-
Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing samples from forced degradation studies to ensure that all degradation product peaks are well-resolved from the main peak.
Forced Degradation Studies Protocol
-
Acid and Base Hydrolysis: Dissolve this compound in a suitable solvent and then dilute with 0.1 M HCl or 0.1 M NaOH. The solutions are then heated (e.g., at 60°C) for a defined period. Samples are taken at various time points, neutralized, and analyzed by the stability-indicating HPLC method.
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Analyze samples at different time intervals.
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C) in a controlled oven. For solution stability, heat a solution of the compound. Analyze samples at various time points.
-
Photostability: Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to exclude the effects of temperature.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits LSD1, increasing H3K4 methylation and activating gene expression.
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for determining the solubility and stability of the this compound compound.
Conclusion
The provided framework outlines the necessary experimental procedures to thoroughly characterize the solubility and stability of the this compound compound. While specific data is not yet publicly available, adherence to these standardized protocols will ensure the generation of high-quality, reliable data. This information is indispensable for the continued development of this compound as a potential therapeutic agent, guiding formulation strategies, ensuring dose accuracy in preclinical and clinical studies, and establishing appropriate storage conditions and shelf-life. Researchers working with this compound are strongly encouraged to perform these studies to build a comprehensive physicochemical profile of this promising LSD1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (free base) | C17H20N4OS | CID 118304076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. longdom.org [longdom.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
T-448 for Chromatin Modification Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of T-448, a specific, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This compound presents a promising tool for studying the epigenetic regulation of gene expression through chromatin modification, particularly in the context of neurological disorders.
Introduction to this compound
This compound, chemically known as 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate, is a potent inhibitor of LSD1, an enzyme responsible for the demethylation of histone H3 at lysine 4 (H3K4)[1][2]. By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, a key epigenetic mark associated with active gene transcription. A significant advantage of this compound over other LSD1 inhibitors is its minimal impact on the LSD1-GFI1B complex, which reduces the risk of hematological toxicities like thrombocytopenia[1][2].
Mechanism of Action
This compound acts as an irreversible inhibitor of LSD1. Its mechanism involves the formation of a compact formyl-flavin adenine dinucleotide (FAD) adduct within the enzyme's active site[1][2]. This covalent modification inactivates the demethylase activity of LSD1, leading to a subsequent increase in the levels of mono- and di-methylation of H3K4 (H3K4me1 and H3K4me2).
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (LSD1 inhibition) | 22 nM | Recombinant human LSD1/CoRest | [3] |
| Effect on H3K4me2 | Increased Ucp2 H3K4me2 | Primary cultured rat neurons | [3] |
| Effect on mRNA expression | Increased Ucp2 mRNA | Primary cultured rat neurons | [3] |
Table 2: In Vivo Effects of this compound in NR1-hypo Mice
| Dosage (oral) | Duration | Effect on H3K4me2 in Hippocampus | Effect on Learning Function (Y-maze test) | Reference |
| 1 mg/kg/day | 3 weeks | Dose-dependent increase around Bdnf, Arc, and Fos genes | Partial, statistically significant rescue | [3] |
| 10 mg/kg/day | 3 weeks | Significant dose-dependent increase | More pronounced, statistically significant rescue | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on the studies conducted by Matsuda et al. (2019)[1][2].
In Vitro H3K4 Methylation Assay in Primary Neurons
This protocol is designed to assess the effect of this compound on histone methylation in primary cultured rat neurons.
Experimental Workflow:
Caption: In vitro workflow for assessing this compound's effect on H3K4me2.
Detailed Protocol:
-
Cell Culture:
-
Isolate cortical neurons from E18 rat embryos.
-
Plate neurons at a density of 2.5 x 10^5 cells/cm^2 on poly-L-lysine-coated plates.
-
Culture in Neurobasal medium supplemented with B-27 and GlutaMAX for 7 days.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute this compound in culture medium to final concentrations ranging from 0 to 10 µM.
-
Replace the culture medium with the this compound-containing medium and incubate for 24 hours.
-
-
Chromatin Immunoprecipitation (ChIP):
-
Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-H3K4me2 antibody or control IgG.
-
Precipitate the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin and reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter regions of target genes (e.g., Ucp2).
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA.
-
In Vivo Studies in a Mouse Model of NMDAR Hypofunction
This protocol describes the oral administration of this compound to NR1-hypo mice to evaluate its effects on brain H3K4 methylation and learning function.
Experimental Workflow:
Caption: In vivo experimental workflow for this compound studies in mice.
Detailed Protocol:
-
Animals:
-
Use adult male NR1-hypo mice and their wild-type littermates.
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
-
-
Drug Administration:
-
Suspend this compound in a vehicle solution (e.g., 0.5% methylcellulose).
-
Administer this compound orally once daily for 3 weeks at doses of 1 or 10 mg/kg.
-
Administer the vehicle solution to the control group.
-
-
Behavioral Testing (Y-maze):
-
After the 3-week treatment period, assess spatial working memory using the Y-maze test.
-
Record the sequence of arm entries and calculate the percentage of spontaneous alternations.
-
-
Tissue Collection and ChIP-qPCR:
-
Following behavioral testing, euthanize the mice and dissect the hippocampus.
-
Perform ChIP-qPCR on hippocampal tissue as described in the in vitro protocol to measure H3K4me2 levels at the promoters of genes such as Bdnf, Arc, and Fos.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of LSD1 and H3K4 methylation in various biological processes, particularly in the central nervous system. Its specificity and favorable safety profile make it a superior alternative to other LSD1 inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies utilizing this compound to explore the complexities of chromatin modification and its impact on gene regulation and function.
References
- 1. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
T-448: A Technical Guide on a Specific LSD1 Inhibitor for Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-448 is a potent, irreversible, and specific inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation.[1][2][3] While much of the research on this compound has centered on its potential for treating neurodevelopmental disorders due to its favorable hematological safety profile, its unique mechanism of action provides a valuable tool for cancer research.[1][2] This document serves as a technical guide to the core aspects of early-stage research on this compound, with a focus on its biochemical activity, mechanism of action, and relevant experimental data to inform its potential applications in oncology.
Core Mechanism of Action
This compound acts as a specific inhibitor of the enzymatic activity of LSD1 (also known as KDM1A), which is a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase homolog.[1][2] LSD1 primarily demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks generally associated with active gene transcription.[1] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation.[1][2]
A key characteristic of this compound is its minimal impact on the interaction between LSD1 and its corepressor protein, Growth Factor Independence 1B (GFI1B).[1][2] This is in contrast to some other LSD1 inhibitors that disrupt this complex, leading to hematological toxicities like thrombocytopenia.[1][2] this compound achieves this specificity by forming a compact formyl-FAD adduct with LSD1, which inhibits the demethylase activity without causing a steric clash that would disrupt the LSD1-GFI1B complex.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type | Reference |
| Human Recombinant LSD1 | 22 nM | Enzymatic Assay | [2] |
| Monoamine Oxidase A (MAO-A) | >100 µM | Enzymatic Assay | [2] |
| Monoamine Oxidase B (MAO-B) | >100 µM | Enzymatic Assay | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Effect | Concentration | Duration | Reference |
| Primary Cultured Rat Neurons | Increased H3K4me2 levels | ≥ 0.1 µM | Not Specified | [2] |
| TF-1a (Human Erythroblasts) | No increase in GFI1 mRNA expression | Up to 10 µM | Not Specified | [2] |
| TF-1a (Human Erythroblasts) | No effect on cell viability | Up to 1 µM | Not Specified | [2] |
| NCI-H69 (SCLC cells) | No antiproliferative effect | Not Specified | 21 days | [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in the context of LSD1's function.
Experimental Protocols
In Vitro LSD1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
This compound compound
-
Formaldehyde dehydrogenase
-
NAD+
-
Diaforase
-
Resazurin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well microplate
-
Plate reader for fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the recombinant LSD1 enzyme to each well.
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagent mixture containing formaldehyde dehydrogenase, NAD+, diaphorase, and resazurin. This mixture detects the formaldehyde produced during the demethylation reaction.
-
Incubate the plate for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal (resorufin).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 530 nm, emission 590 nm).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow: Assessing this compound's Effect on LSD1-GFI1B Interaction
The following diagram outlines a typical workflow to investigate the impact of this compound on the interaction between LSD1 and GFI1B.
Implications for Cancer Research
While early studies indicate this compound may not have broad single-agent antiproliferative activity in cancers like SCLC that are sensitive to LSD1-GFI1B disruption, its specific mechanism of action makes it a valuable research tool.[1]
-
Deconvoluting LSD1 Functions: this compound can be used to specifically inhibit the catalytic activity of LSD1 without disrupting its scaffolding functions, allowing researchers to dissect the distinct roles of LSD1 in cancer biology.
-
Exploring Combination Therapies: The lack of hematological toxicity could make this compound a candidate for combination therapies where the side effects of other LSD1 inhibitors would be dose-limiting.
-
Investigating Novel Cancer Dependencies: In cancers where the primary oncogenic driver is dependent on the enzymatic activity of LSD1 rather than its protein-protein interactions, this compound could be a more targeted and less toxic therapeutic approach.
Further research is warranted to explore the efficacy of this compound in a broader range of cancer types and in combination with other anti-cancer agents. Its unique properties provide a foundation for investigating novel therapeutic strategies targeting the epigenetic landscape of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lysine-specific demethylase 1 inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Methodological & Application
Application Notes and Protocols for T-448 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the experimental anti-TIGIT antibody, T-448 (also known as EOS-448 or GSK4428859A), in in-vitro cell culture assays. The described methods are designed to enable the investigation of this compound's multifaceted mechanism of action, including its effects on T-cell activation, regulatory T-cell (Treg) depletion, and cytokine production.
This compound is a human IgG1 monoclonal antibody that targets the T-cell immunoglobulin and ITIM domain (TIGIT) immune checkpoint inhibitor.[1][2] Its mechanism of action is twofold: it blocks the inhibitory TIGIT signaling pathway and its Fc region engages Fc gamma receptors (FcγR), leading to the depletion of TIGIT-expressing cells and activation of antigen-presenting cells (APCs).[1][3][4][5]
Experimental Protocols
The following protocols are representative methods for studying the in-vitro activity of this compound.
Protocol 1: T-Cell Activation Assay in a Co-culture System
This protocol is designed to assess the ability of this compound to enhance T-cell activation in the presence of antigen-presenting cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
CD4+ or CD8+ T-cells (isolated from PBMCs)
-
Monocyte-derived Dendritic Cells (mo-DCs) as APCs
-
This compound antibody
-
Isotype control antibody (human IgG1)
-
Staphylococcal enterotoxin B (SEB) or other relevant antigen/superantigen
-
Cell proliferation dye (e.g., CFSE)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
96-well U-bottom cell culture plates
-
Flow cytometer
Methodology:
-
Preparation of Cells:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ or CD8+ T-cells and monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Differentiate monocytes into mo-DCs by culturing with GM-CSF and IL-4 for 5-7 days.
-
Label the isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
-
Co-culture Setup:
-
Seed the mo-DCs in a 96-well U-bottom plate at a density of 5 x 10^4 cells/well.
-
Add the labeled T-cells to the wells containing mo-DCs at a 10:1 (T-cell:DC) ratio (5 x 10^5 T-cells/well).
-
Add this compound or an isotype control antibody to the respective wells at varying concentrations (e.g., 0.1, 1, 10 µg/mL).
-
Stimulate the co-culture with a suboptimal concentration of SEB (e.g., 100 ng/mL).
-
Include control wells with T-cells and DCs without stimulation, and with stimulation but without any antibody.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers such as CD25 and CD69.
-
Analyze T-cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.
-
Analyze the expression of activation markers on the T-cells using flow cytometry.
-
Protocol 2: Regulatory T-cell (Treg) Depletion Assay
This protocol assesses the ability of this compound to mediate the depletion of Tregs from a mixed immune cell population through its Fc-gamma receptor engaging function.
Materials:
-
PBMCs isolated from healthy donors
-
This compound antibody
-
Isotype control antibody (human IgG1)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
96-well round-bottom cell culture plates
-
Flow cytometer
-
Antibodies for flow cytometry: anti-CD3, anti-CD4, anti-CD25, anti-FoxP3
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from whole blood.
-
Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Seed 1 x 10^5 PBMCs in each well of a 96-well round-bottom plate.
-
Add this compound or an isotype control antibody to the wells at various concentrations (e.g., 0.1, 1, 10 µg/mL).
-
Include a no-antibody control.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Harvest the cells and perform surface staining for CD3, CD4, and CD25.
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Perform intracellular staining for FoxP3.
-
-
Analysis:
-
Analyze the cells by flow cytometry.
-
Identify the Treg population as CD3+CD4+CD25+FoxP3+.
-
Calculate the percentage of Tregs in the total CD4+ T-cell population for each condition.
-
Determine the percentage of Treg depletion relative to the no-antibody control.
-
Protocol 3: Cytokine Production Assay
This protocol is for measuring the effect of this compound on the production of effector cytokines by T-cells.
Materials:
-
PBMCs or isolated T-cells and APCs
-
This compound antibody
-
Isotype control antibody (human IgG1)
-
Stimulating agent (e.g., anti-CD3/CD28 beads, SEB)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
96-well flat-bottom cell culture plates
-
ELISA or multiplex cytokine assay kit (e.g., for IFN-γ, TNF-α, IL-2)
Methodology:
-
Cell Culture:
-
Set up the cell cultures (PBMCs or T-cell/APC co-cultures) in a 96-well flat-bottom plate as described in Protocol 1.
-
Add this compound or an isotype control antibody at desired concentrations.
-
Stimulate the cells with anti-CD3/CD28 beads or an appropriate antigen.
-
-
Supernatant Collection:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant from each well.
-
-
Cytokine Measurement:
-
Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) in the collected supernatants using an ELISA or a multiplex cytokine assay kit, following the manufacturer's instructions.
-
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on T-Cell Proliferation and Activation
| Treatment | Concentration (µg/mL) | % Proliferation of CD8+ T-cells (Mean ± SD) | CD69 MFI on CD8+ T-cells (Mean ± SD) |
| No Antibody | 0 | 15.2 ± 2.1 | 500 ± 45 |
| Isotype Control | 10 | 16.5 ± 2.5 | 520 ± 50 |
| This compound | 0.1 | 25.8 ± 3.0 | 850 ± 60 |
| This compound | 1 | 45.3 ± 4.2 | 1500 ± 120 |
| This compound | 10 | 60.1 ± 5.5 | 2500 ± 210 |
Table 2: this compound Mediated Depletion of Regulatory T-cells
| Treatment | Concentration (µg/mL) | % Tregs (CD4+CD25+FoxP3+) of CD4+ T-cells (Mean ± SD) | % Treg Depletion (Mean ± SD) |
| No Antibody | 0 | 5.2 ± 0.5 | 0 |
| Isotype Control | 10 | 5.1 ± 0.6 | 1.9 ± 1.2 |
| This compound | 0.1 | 4.1 ± 0.4 | 21.2 ± 3.5 |
| This compound | 1 | 2.5 ± 0.3 | 51.9 ± 4.1 |
| This compound | 10 | 1.1 ± 0.2 | 78.8 ± 3.8 |
Table 3: Effect of this compound on Cytokine Production by T-Cells
| Treatment | Concentration (µg/mL) | IFN-γ (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-2 (pg/mL) (Mean ± SD) |
| No Antibody | 0 | 250 ± 30 | 150 ± 20 | 100 ± 15 |
| Isotype Control | 10 | 260 ± 35 | 155 ± 22 | 105 ± 18 |
| This compound | 0.1 | 550 ± 50 | 350 ± 40 | 250 ± 30 |
| This compound | 1 | 1200 ± 110 | 800 ± 75 | 600 ± 55 |
| This compound | 10 | 2500 ± 230 | 1500 ± 140 | 1100 ± 100 |
Visualizations
Caption: this compound Mechanism of Action.
Caption: this compound In-Vitro Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 - BioSpace [biospace.com]
- 4. hbmpartners.com [hbmpartners.com]
- 5. gsk.com [gsk.com]
Application Notes and Protocols for T-448, a Lysine-Specific Demethylase 1 (LSD1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-448 is a potent, specific, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2][3][4] LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby playing a crucial role in the regulation of gene expression.[5] Dysregulation of LSD1 activity has been implicated in various diseases, including cancer and neurological disorders, making it an important target for therapeutic development.[3][6] this compound has an IC50 of 22 nM for LSD1 and has been shown to increase H3K4 methylation in neurons.[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro and cell-based assays.
Physicochemical and Solubility Data
Proper preparation of a this compound stock solution is critical for obtaining accurate and reproducible experimental results. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C17H20N4OS (free base) | [1] |
| Molecular Weight | 386.50 g/mol (fumarate salt) | [1][7] |
| CAS Number | 1597426-53-3 | [1][7] |
| IC50 | 22 nM (for LSD1) | [1][2] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: 16.67 mg/mL (43.13 mM) | [1][7] |
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (fumarate salt, MW: 386.50 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate this compound: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weigh this compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.865 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution from 3.865 mg of this compound, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[1] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is recommended to store under a nitrogen atmosphere.[1]
Stock Solution Preparation Table:
| Desired Concentration | Mass of this compound (for 1 mL) | Volume of DMSO |
| 1 mM | 0.3865 mg | 1 mL |
| 5 mM | 1.9325 mg | 1 mL |
| 10 mM | 3.865 mg | 1 mL |
| 20 mM | 7.73 mg | 1 mL |
Experimental Protocols
In Vitro LSD1 Inhibition Assay (Fluorescence-Based)
This protocol provides a general method for assessing the inhibitory activity of this compound on purified LSD1 enzyme. Commercial kits are available and their specific protocols should be followed.[8][9][10]
Principle:
The demethylase activity of LSD1 produces hydrogen peroxide (H2O2) as a byproduct. In the presence of horseradish peroxidase (HRP), H2O2 reacts with a fluorogenic substrate to produce a highly fluorescent product. The fluorescence intensity is proportional to the LSD1 activity.
Materials:
-
Purified recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., dimethylated histone H3K4 peptide)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
Horseradish peroxidase (HRP)
-
Fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.
-
Assay Setup: In a 96-well plate, add the assay components in the following order:
-
Assay buffer
-
This compound dilutions or vehicle control (DMSO)
-
LSD1 enzyme
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the LSD1 substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Develop Signal: Add the HRP and fluorogenic substrate solution to each well.
-
Read Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the in vitro LSD1 inhibition assay.
Cell-Based Assay: Western Blot for Histone H3K4 Methylation
This protocol describes how to assess the effect of this compound on the methylation status of H3K4 in cultured cells.
Materials:
-
Cell line of interest (e.g., cancer cell line with high LSD1 expression)
-
Complete cell culture medium
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-H3K4me1, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a desired period (e.g., 24-72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Histone H3 as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the H3K4 methylation signal to the total H3 signal.
LSD1 Signaling Pathway
LSD1 is a critical epigenetic modulator that primarily removes methyl groups from mono- and di-methylated H3K4 and H3K9. The removal of methyl groups from H3K4 is associated with transcriptional repression, while the demethylation of H3K9 can lead to transcriptional activation. LSD1 is often part of larger protein complexes, such as the CoREST complex, which directs its activity to specific genomic loci. This compound acts by irreversibly inhibiting the enzymatic activity of LSD1, leading to an increase in H3K4 methylation and subsequent changes in gene expression. This can impact various downstream signaling pathways, including PI3K/AKT and mTOR.[11][12]
Caption: this compound inhibits LSD1, leading to increased H3K4 methylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. This compound - Immunomart [immunomart.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 10. bio-techne.com [bio-techne.com]
- 11. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of LSD1 Inhibition by T-448
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the inhibition of Lysine-Specific Demethylase 1 (LSD1) by the specific inhibitor T-448 using Western Blot analysis. The primary endpoint of this protocol is the detection of changes in the dimethylation of histone H3 at lysine 4 (H3K4me2), a key substrate of LSD1.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and dimethylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Dysregulation of LSD1 activity is implicated in various diseases, including cancer and neurological disorders. This compound is a potent, specific, and irreversible inhibitor of LSD1 with an IC50 of 22 nM.[1] It functions by generating a compact formyl-FAD adduct, which inhibits the enzymatic activity of LSD1 with minimal impact on the LSD1-GFI1B complex, thereby offering a superior safety profile compared to other LSD1 inhibitors.[2][3] Inhibition of LSD1 by this compound is expected to lead to an increase in the global levels of H3K4me2.
This application note provides a comprehensive methodology for treating cultured cells with this compound, preparing nuclear extracts, and performing Western Blot analysis to quantify the changes in H3K4me2 levels.
Data Presentation
Table 1: Quantitative Analysis of H3K4me2 Levels Following this compound Treatment
The following table summarizes representative quantitative data from Western Blot analysis of H3K4me2 levels in primary rat neurons treated with this compound for 24 hours. Data is normalized to total Histone H3 expression.
| Treatment Group | This compound Concentration (µM) | Mean Relative H3K4me2 Level (Normalized to Control) | Standard Deviation | p-value (vs. Control) |
| Vehicle Control | 0 | 1.00 | 0.12 | - |
| This compound | 0.1 | 1.52 | 0.21 | < 0.05 |
| This compound | 1 | 2.15 | 0.35 | < 0.01 |
| This compound | 10 | 2.89 | 0.42 | < 0.001 |
Note: The data presented in this table is a representative example based on published literature on LSD1 inhibitors and should be generated empirically by the user.
Experimental Protocols
1. Cell Culture and this compound Treatment
This protocol is optimized for primary cultured rat neurons but can be adapted for other cell lines.
-
Cell Line: Primary cultured rat neurons
-
Culture Conditions: Plate cells at an appropriate density and culture in standard growth medium.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Treatment:
-
Allow cells to adhere and grow for 24-48 hours.
-
Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO) as a control.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
2. Histone Extraction (Acid Extraction Method)
This method is specifically for the extraction of histone proteins.
-
Reagents:
-
Phosphate Buffered Saline (PBS), ice-cold
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3
-
0.2 N Hydrochloric Acid (HCl)
-
Acetone, ice-cold
-
-
Procedure:
-
Wash the cells twice with ice-cold PBS.
-
For adherent cells, add 1 mL of TEB per 10^7 cells and incubate on ice for 10 minutes with gentle agitation. Scrape the cells and transfer to a conical tube.
-
Centrifuge at 2000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the pellet with half the volume of TEB and centrifuge again.
-
Resuspend the pellet in 0.2 N HCl (approximately 400 µL per 10^7 cells).
-
Incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the cellular debris.
-
Transfer the supernatant containing the histones to a new tube.
-
Determine the protein concentration using a Bradford assay.
-
3. Western Blot Protocol
-
Sample Preparation:
-
Take 10-20 µg of the extracted histone sample.
-
Add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Briefly centrifuge the samples to collect the condensate.
-
-
Gel Electrophoresis:
-
Prepare a 15% SDS-polyacrylamide gel to ensure good resolution of low molecular weight histone proteins.
-
Load the prepared samples into the wells of the gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose membrane.
-
Perform the transfer at 100 V for 60-90 minutes in a cold room or on ice.
-
-
Immunoblotting:
-
After transfer, wash the membrane briefly with deionized water and stain with Ponceau S solution to visualize the protein bands and confirm successful transfer.
-
Destain the membrane with several washes of TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C.
-
Primary Antibodies:
-
Rabbit anti-H3K4me2 (e.g., Abcam ab7766)
-
Rabbit anti-Total Histone H3 (as a loading control, e.g., Abcam ab1791)
-
Rabbit anti-LSD1 (e.g., Abcam ab17721)
-
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the H3K4me2 band to the intensity of the total Histone H3 band for each sample.
-
Calculate the fold change in normalized H3K4me2 levels in this compound treated samples relative to the vehicle control.
-
Mandatory Visualizations
Caption: Signaling pathway of LSD1 inhibition by this compound.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Lithium Treatment Increases cPLA2 and iPLA2 Activity in Cultured Cortical and Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heroin - Wikipedia [en.wikipedia.org]
Application Note: Unveiling Genome-wide Effects of T-448 Treatment using ChIP-seq Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the genome-wide alterations in protein-DNA interactions following treatment with T-448, a novel therapeutic agent. Detailed protocols, from experimental design and execution to in-depth bioinformatic analysis, are presented. This application note is designed to equip researchers with the necessary tools to successfully implement ChIP-seq for evaluating the molecular mechanism of this compound and similar targeted therapies.
Introduction
This compound is a potent and selective small molecule inhibitor targeting a key regulatory protein involved in transcriptional activation. Understanding its mechanism of action is crucial for its development as a therapeutic agent. Chromatin Immunoprecipitation sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of a protein of interest. By comparing the binding profiles of a target transcription factor or histone mark in the presence and absence of this compound, researchers can elucidate the compound's impact on the transcriptional landscape of the cell. This note provides a detailed workflow and protocols for conducting a ChIP-seq experiment to analyze the effects of this compound.
Experimental Design and Workflow
A robust experimental design is critical for obtaining high-quality, interpretable ChIP-seq data. The general workflow involves treating cultured cells with this compound or a vehicle control, followed by chromatin preparation, immunoprecipitation of the target protein, library preparation, and high-throughput sequencing. The resulting data is then processed through a bioinformatics pipeline to identify and compare protein binding sites.
Caption: Overall experimental workflow for ChIP-seq analysis of this compound treatment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a sufficient number of cells (e.g., 1-2 x 10^7 cells per 15 cm dish) for each condition (this compound treated and vehicle control) and replicate. Allow cells to adhere and reach 70-80% confluency.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle (e.g., DMSO). The treatment duration should be optimized based on the biological question and the kinetics of the target protein.
-
Harvesting: After treatment, aspirate the media and wash the cells once with ice-cold PBS.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the cells and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Cell Lysis: Scrape the cells in ice-cold PBS containing protease inhibitors. Pellet the cells by centrifugation and resuspend in lysis buffer to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in shearing buffer. Shear the chromatin to an average size of 200-500 bp using a sonicator. The optimal sonication conditions should be empirically determined.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an antibody specific to the target protein overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution: Elute the chromatin from the beads using an elution buffer.
-
Reverse Cross-linking: Add NaCl to the eluted chromatin and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
Protocol 3: ChIP-seq Library Preparation and Sequencing
-
End Repair and A-tailing: Repair the ends of the purified ChIP DNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the DNA fragments.
-
PCR Amplification: Amplify the adapter-ligated DNA using a minimal number of PCR cycles to avoid amplification bias.
-
Size Selection: Select the desired fragment size for sequencing (e.g., 200-700 bp) using gel electrophoresis or magnetic beads.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
Bioinformatic Data Analysis
The goal of the bioinformatic analysis is to identify genomic regions enriched for the target protein and to determine how these regions are affected by this compound treatment.
Caption: Bioinformatic pipeline for ChIP-seq data analysis.
Data Presentation and Interpretation
Data Quality Assessment
Before downstream analysis, it is essential to assess the quality of the ChIP-seq data. Key metrics are summarized in the table below.
| Sample ID | Total Reads | Uniquely Mapped Reads (%) | Number of Peaks | FRiP Score (%) |
| Vehicle_Rep1 | 35,123,456 | 92.5 | 25,432 | 4.1 |
| Vehicle_Rep2 | 38,765,432 | 93.1 | 26,876 | 4.5 |
| T-448_Rep1 | 36,543,210 | 91.8 | 15,123 | 3.2 |
| T-448_Rep2 | 39,876,543 | 92.3 | 16,543 | 3.5 |
FRiP (Fraction of Reads in Peaks): A measure of signal-to-noise ratio. Higher values indicate better enrichment.
Differential Binding Analysis
Differential binding analysis identifies genomic regions where the binding of the target protein is significantly altered by this compound treatment.
| Genomic Locus | Nearest Gene | Fold Change (this compound/Vehicle) | p-value | Adjusted p-value |
| chr8:128747279-128750129 | MYC | -5.6 | 1.2e-50 | 4.5e-46 |
| chr19:10343011-10344511 | BCL2 | -4.8 | 3.4e-45 | 8.9e-41 |
| chr1:156764203-156765703 | JUN | -3.5 | 7.8e-32 | 1.2e-27 |
| chr11:69495473-69496973 | CCND1 | -6.1 | 2.1e-55 | 9.8e-51 |
Signaling Pathway Interpretation
The genes associated with differentially bound regions can be used to infer the biological pathways affected by this compound. For instance, if this compound inhibits a transcriptional activator, we expect to see reduced binding at the promoter or enhancer regions of its target genes, leading to their downregulation.
Caption: Hypothetical signaling pathway affected by this compound treatment.
Conclusion
This application note outlines a comprehensive framework for employing ChIP-seq to dissect the molecular consequences of this compound treatment. By following the detailed protocols for both wet-lab experiments and bioinformatic analysis, researchers can generate high-quality, reproducible data to elucidate the genome-wide impact of this compound on protein-DNA interactions. This approach is invaluable for mechanism-of-action studies, target validation, and the overall advancement of drug development programs.
Application Notes and Protocols for T-448 in Gene Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-448, also known as EOS-448 or Belrestotug, is a human IgG1 anti-TIGIT (T cell immunoglobulin and ITIM domain) monoclonal antibody. TIGIT is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells. By targeting TIGIT, this compound acts as an antagonist, blocking the interaction of TIGIT with its ligands, such as CD155 (PVR) and CD112 (PVRL2). This blockade disrupts the inhibitory signals mediated by TIGIT, leading to the enhanced activation of anti-tumor immune responses. The mechanism of action of this compound is multifaceted, involving direct T-cell activation and the depletion of regulatory T cells (Tregs) in an Fc-gamma receptor (FcγR) dependent manner.[1][2][3] These characteristics make this compound a valuable tool for studying the role of the TIGIT signaling pathway in gene regulation within the tumor microenvironment and for the development of novel cancer immunotherapies.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (EOS-448/Belrestotug).
| Parameter | Value | Method | Source |
| Binding Affinity (Kd) to human TIGIT protein | 6.401 x 10⁻¹⁰ M | Bio-Layer Interferometry (BLI) | [4] |
| Picomolar Activity | Reported | Not Specified | [3] |
Table 1: In Vitro Binding Affinity of this compound
| Treatment Arm | Dose | Objective Response Rate (ORR) | Confirmed ORR (cORR) |
| Belrestotug + Dostarlimab | 100 mg | 63.3% | 60.0% |
| Belrestotug + Dostarlimab | 400 mg | 65.6% | 59.4% |
| Belrestotug + Dostarlimab | 1000 mg | 76.7% | 63.3% |
| Dostarlimab Monotherapy | Not Applicable | 37.5% | 28.1% |
Table 2: Clinical Efficacy of Belrestotug in Combination with Dostarlimab in First-Line, PD-L1 High Non-Small Cell Lung Cancer (NSCLC) Patients (GALAXIES Lung-201 Study).[5][6][7]
| Dose of Belrestotug in Combination | Median ctDNA Change from Baseline |
| 100 mg | -55% |
| 400 mg | -94% |
| 1000 mg | -97% |
| Dostarlimab Monotherapy | -65% |
Table 3: Change in Circulating Tumor DNA (ctDNA) in NSCLC Patients Treated with Belrestotug and Dostarlimab.[6]
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
This protocol is designed to assess the effect of this compound on T-cell activation by measuring the expression of activation markers using flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (EOS-448)
-
Isotype control antibody
-
Anti-CD3 antibody
-
Anti-CD28 antibody
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, and T-cell activation markers (e.g., CD69, CD25, Ki67)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Seed 1 x 10⁵ cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound and the isotype control antibody in complete medium.
-
Add the antibody dilutions to the respective wells.
-
For T-cell stimulation, add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the appropriate wells. Include unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
Harvest the cells and wash them with flow cytometry staining buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8) and activation markers (CD69, CD25) for 30 minutes at 4°C in the dark.
-
For intracellular staining of markers like Ki67, fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
Wash the cells and resuspend them in staining buffer.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of activated T cells in each condition.
Protocol 2: Regulatory T-cell (Treg) Depletion Assay
This protocol assesses the ability of this compound to deplete Treg populations within PBMCs through antibody-dependent cell-mediated cytotoxicity (ADCC).
Materials:
-
PBMCs
-
This compound (EOS-448)
-
Isotype control antibody
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Flow cytometry staining buffer
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD25, and Foxp3
-
Fixation/Permeabilization buffer for Foxp3 staining
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs as described in Protocol 1.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL.
-
Seed 2 x 10⁵ cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound and the isotype control antibody in complete medium.
-
Add the antibody dilutions to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
Harvest the cells and wash them with flow cytometry staining buffer.
-
Stain for surface markers (CD3, CD4, CD25) for 30 minutes at 4°C.
-
Fix and permeabilize the cells using a Foxp3 staining buffer set according to the manufacturer's instructions.
-
Stain for intracellular Foxp3 for 30-45 minutes at room temperature.
-
Wash the cells and resuspend them in staining buffer.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of Tregs (CD4⁺CD25⁺Foxp3⁺) in each condition.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to analyze the expression of specific genes involved in T-cell function and regulation following treatment with this compound.
Materials:
-
PBMCs
-
This compound (EOS-448)
-
Isotype control antibody
-
T-cell stimulation reagents (e.g., anti-CD3/CD28)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IFNG, TNF, IL2, FOXP3, TBX21) and a housekeeping gene (e.g., GAPDH, ACTB)
-
6-well cell culture plates
-
Real-time PCR instrument
Procedure:
-
Seed 1-2 x 10⁶ PBMCs per well in a 6-well plate in complete RPMI-1640 medium.
-
Treat the cells with this compound or an isotype control at the desired concentration.
-
Stimulate the T cells with anti-CD3/CD28 antibodies.
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using a qPCR master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated samples compared to the control.
Mandatory Visualizations
References
- 1. gsk.com [gsk.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Another TIGIT bites the dust | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 7. firstwordpharma.com [firstwordpharma.com]
Application of T-448 in Neurodegenerative Disease Models: Current Landscape
A comprehensive review of available scientific literature and clinical trial data reveals that T-448, an anti-TIGIT monoclonal antibody, is currently being investigated primarily for its applications in immuno-oncology. At present, there is no direct evidence or published research to support the application of this compound in preclinical models of neurodegenerative diseases such as Alzheimer's, Parkinson's, or Huntington's disease.
This compound (also known as EOS-448 or GSK4428859A) is an antagonistic antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT) receptor.[1][2] TIGIT is an immune checkpoint protein expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1][3] The primary mechanism of action of this compound involves blocking the interaction of TIGIT with its ligands, thereby restoring and enhancing anti-tumor immune responses.[1][2]
Current research and clinical development of this compound are focused on its potential as a cancer therapeutic, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[4] Preclinical and clinical studies have highlighted its multifaceted mechanism of action, which includes:
-
Activation of effector T cells: By blocking the inhibitory TIGIT pathway, this compound can reinvigorate exhausted T cells, leading to an enhanced anti-tumor response.[5]
-
Depletion of regulatory T cells (Tregs): The Fc region of this compound can engage Fcγ receptors, leading to the depletion of highly immunosuppressive Tregs within the tumor microenvironment.[1][4]
-
Modulation of antigen-presenting cells: this compound has been shown to activate antigen-presenting cells, further stimulating the anti-tumor immune response.[4]
While neuroinflammation and the role of the immune system, including T cells, are increasingly recognized as important factors in the pathogenesis of neurodegenerative diseases, the specific application of TIGIT-targeting therapies like this compound has not been reported in this context.[6][7][8] Research in neurodegenerative diseases often involves various in vitro and in vivo models, including cell cultures and transgenic animal models, to investigate disease mechanisms and test potential therapeutics.[9][10][11] However, the current body of scientific literature does not contain studies that have utilized this compound in these models.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 - BioSpace [biospace.com]
- 5. hbmpartners.com [hbmpartners.com]
- 6. T cells and Parkinson’s: What we know and where we are going — WPC Blog [worldpdcongress.org]
- 7. Insights into T‐cell dysfunction in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The key role of T cells in Parkinson's disease pathogenesis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 10. Animal models of neurodegenerative diseases. | Broad Institute [broadinstitute.org]
- 11. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Hematopoietic Cell Function with EOS-448 (T-448)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing EOS-448, an antagonistic anti-TIGIT (T cell immunoreceptor with Ig and ITIM domains) monoclonal antibody, to investigate the function of specific hematopoietic cell lineages, particularly T cells and Natural Killer (NK) cells. While not a tool for directing hematopoietic differentiation from stem cells, EOS-448 is a potent immunomodulatory agent that can be used to study and manipulate the activity of mature immune cells, which are the products of hematopoiesis.
TIGIT is an immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and NK cells.[1][2] Its ligands, such as CD155 (PVR) and CD112, are often upregulated on tumor cells and antigen-presenting cells (APCs).[2][3] The engagement of TIGIT with its ligands leads to the suppression of immune cell function, thereby enabling immune evasion. EOS-448 is a human IgG1 antibody that blocks the TIGIT signaling pathway, enhancing anti-tumor immune responses.[1][4]
These protocols will detail the use of EOS-448 in in vitro assays to characterize its effects on T cell and NK cell activation, cytotoxicity, and proliferation.
Mechanism of Action of EOS-448
EOS-448 functions through a multi-faceted mechanism to enhance immune responses. Firstly, it directly blocks the interaction between TIGIT and its ligands, preventing the downstream inhibitory signaling cascade. This releases the "brake" on T cell and NK cell activation. Secondly, as an IgG1 antibody, EOS-448 can engage Fc gamma receptors (FcγR) on myeloid and NK cells.[1] This engagement can lead to the activation of these cells and the depletion of TIGIT-high cells, such as Tregs and exhausted T cells, through antibody-dependent cell-mediated cytotoxicity (ADCC).[1][5]
TIGIT Signaling Pathway and EOS-448 Intervention
Caption: TIGIT competes with the co-stimulatory receptor CD226 for its ligands. EOS-448 blocks TIGIT, promoting immune activation.
Quantitative Data on EOS-448 Effects
The following table summarizes preclinical and clinical data on the effects of EOS-448.
| Parameter | Cell Type | Effect | Concentration/Dose | Reference |
| Treg Depletion | Regulatory T cells (Tregs) | Sustained depletion | All tested doses in Phase 1 trial | [1][6] |
| Exhausted T Cell Depletion | TIGIT high CD8+ T cells | Sustained depletion | All tested doses in Phase 1 trial | [1][6] |
| T Cell Proliferation | Memory CD8+ T cells | Increased Ki67 expression | Multiple dose levels in Phase 1 trial | [1] |
| Clinical Response | Patients with advanced solid tumors | 1 partial response, 9 stable diseases (out of 20 evaluable) | 20, 70, 200, 700 mg Q2W and 1400 mg Q4W | [4][5] |
Experimental Protocols
Protocol 1: In Vitro T Cell Activation and Proliferation Assay
This protocol assesses the effect of EOS-448 on T cell activation and proliferation in response to stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
EOS-448
-
Isotype control antibody (human IgG1)
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin
-
96-well flat-bottom culture plates
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for assessing T cell activation and proliferation in the presence of EOS-448.
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label T cells with CFSE: Resuspend PBMCs at 1 x 10^7 cells/mL in serum-free RPMI-1640 and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of complete RPMI-1640. Wash the cells twice.
-
Prepare culture plates: Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3) at a concentration of 1-5 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells three times with sterile PBS before adding cells.[7]
-
Cell culture: Resuspend CFSE-labeled PBMCs at 1-2 x 10^6 cells/mL in complete RPMI-1640. Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add antibodies: Add 100 µL of complete RPMI-1640 containing soluble anti-CD28 antibody (final concentration 1-2 µg/mL) and either EOS-448 or an isotype control antibody at various concentrations.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow cytometry staining: Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers such as CD4 and CD8. A viability dye should also be included.
-
Analysis: Acquire samples on a flow cytometer. Gate on live, singlet lymphocytes, and then on CD4+ and CD8+ T cell populations. Analyze the CFSE fluorescence intensity to determine the extent of cell proliferation.
Protocol 2: NK Cell Cytotoxicity Assay
This protocol measures the ability of EOS-448 to enhance the cytotoxic activity of NK cells against a target cell line.
Materials:
-
Purified human NK cells or PBMCs
-
EOS-448
-
Isotype control antibody (human IgG1)
-
Calcein-AM or other viability dye for target cells
-
RPMI-1640 medium with 10% FBS
-
96-well U-bottom culture plates
-
Flow cytometer or fluorescence plate reader
Experimental Workflow:
Caption: Workflow for assessing NK cell-mediated cytotoxicity enhanced by EOS-448.
Procedure:
-
Prepare effector cells: Isolate NK cells from PBMCs using a negative selection kit or use total PBMCs as effector cells.
-
Prepare target cells: Label the target cell line with Calcein-AM according to the manufacturer's instructions. Wash the cells to remove excess dye.
-
Set up the assay: In a 96-well U-bottom plate, add the labeled target cells at a concentration of 1 x 10^4 cells per well. Add the effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Add antibodies: Add EOS-448 or an isotype control antibody to the wells at various concentrations.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Calcein release: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the supernatant using a fluorescence plate reader. Maximum release controls (target cells lysed with detergent) and spontaneous release controls (target cells alone) should be included.
-
Flow cytometry: Stain the cells with a viability dye that is spectrally distinct from Calcein-AM (e.g., 7-AAD). Acquire samples on a flow cytometer and determine the percentage of dead (Calcein-AM negative, 7-AAD positive) target cells.
-
Protocol 3: Flow Cytometry Analysis of T Cell Subsets
This protocol is for analyzing changes in T cell subset populations, such as the depletion of Tregs, following treatment with EOS-448.
Materials:
-
PBMCs treated with EOS-448 in vitro or from in vivo studies
-
Fluorescently labeled antibodies for flow cytometry:
-
CD3, CD4, CD8, CD25, FoxP3, TIGIT
-
-
Fixation/Permeabilization buffer for intracellular staining (for FoxP3)
-
Flow cytometer
Procedure:
-
Cell preparation: Start with a single-cell suspension of PBMCs.
-
Surface staining: Stain the cells with antibodies against surface markers (CD3, CD4, CD8, CD25, TIGIT) in FACS buffer for 30 minutes on ice.
-
Wash: Wash the cells with FACS buffer.
-
Fixation and permeabilization: If staining for intracellular markers like FoxP3, fix and permeabilize the cells using a commercially available kit according to the manufacturer's protocol.
-
Intracellular staining: Stain for intracellular markers (FoxP3) in permeabilization buffer for 30-60 minutes on ice.
-
Wash: Wash the cells with permeabilization buffer and then with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Gating strategy:
-
Gate on lymphocytes based on forward and side scatter.
-
Gate on single cells.
-
Gate on live cells.
-
Gate on CD3+ T cells.
-
From the CD3+ population, identify CD4+ and CD8+ subsets.
-
Within the CD4+ population, identify Tregs as CD25+ FoxP3+.
-
Analyze the expression of TIGIT on all T cell subsets.
-
Conclusion
EOS-448 is a valuable tool for investigating the role of the TIGIT checkpoint in regulating the function of mature hematopoietic cells. The protocols provided here offer a framework for researchers to study the impact of TIGIT blockade on T cell activation, proliferation, and NK cell-mediated cytotoxicity. These assays can be adapted for various research and drug development applications, from basic immunology to preclinical evaluation of novel cancer immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. invivogen.com [invivogen.com]
- 4. gsk.com [gsk.com]
- 5. iTeos Therapeutics Announces New Preliminary Data [globenewswire.com]
- 6. hbmpartners.com [hbmpartners.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Increased TIGIT expressing NK cells with dysfunctional phenotype in AML patients correlated with poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
T-448 not showing expected enzyme inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using T-448, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Troubleshooting Guide: this compound Not Showing Expected Enzyme Inhibition
Encountering a lack of expected inhibition with this compound can be frustrating. This guide provides a systematic approach to identify and resolve common issues.
Initial Checks & Common Issues
| Potential Issue | Recommended Action |
| Compound Integrity & Solubility | Confirm the correct storage of this compound powder (-20°C) and stock solutions (-80°C for up to 6 months) under nitrogen to avoid moisture exposure.[1] Visually inspect for precipitation in your assay well. If solubility is suspected, sonication or gentle heating may aid dissolution.[1] Consider performing a solubility test in your specific assay buffer. |
| Assay Conditions | Ensure the assay buffer pH and temperature are optimal for LSD1 activity. Use reagents at room temperature unless the protocol specifies otherwise.[2] |
| Enzyme Activity | Verify the activity of your LSD1 enzyme stock. Enzyme activity can diminish with improper storage or multiple freeze-thaw cycles. |
| Reagent Quality | Prepare fresh substrate and other critical reagents for each experiment to avoid degradation. |
| Assay Controls | Include appropriate positive and negative controls. A known reversible LSD1 inhibitor can serve as a good positive control for assay functionality. |
Troubleshooting Flowchart for this compound Inhibition Failure
Caption: Troubleshooting workflow for this compound inhibition issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific, orally active, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1] It covalently modifies the flavin adenine dinucleotide (FAD) cofactor of LSD1, forming a compact formyl-FAD adduct.[3] This modification inactivates the enzyme.
Q2: My IC50 value for this compound is higher than the reported 22 nM. What could be the reason?
A2: Several factors can lead to a discrepancy in IC50 values:
-
Pre-incubation Time: As an irreversible inhibitor, this compound's apparent potency is time-dependent. Insufficient pre-incubation time of the enzyme and inhibitor before adding the substrate can result in a higher IC50.
-
Enzyme Concentration: For potent, tight-binding inhibitors, the IC50 can be dependent on the enzyme concentration.
-
Assay System: The specific assay used (e.g., horseradish peroxidase-coupled vs. mass spectrometry) can influence the outcome. It's crucial to ensure your assay components do not interfere with this compound.
-
Presence of Reducing Agents: Reagents like DTT can react with covalent inhibitors, leading to false negatives or reduced potency.[4]
Q3: How can I confirm that this compound is acting as an irreversible inhibitor in my assay?
A3: You can perform an IC50 shift assay or a jump dilution experiment.
-
IC50 Shift Assay: Determine the IC50 of this compound with varying pre-incubation times. A leftward shift (lower IC50) with longer pre-incubation indicates time-dependent, irreversible inhibition.[4]
-
Jump Dilution Assay: Pre-incubate a high concentration of LSD1 with an equimolar or slight excess of this compound. After allowing the binding to reach completion, dilute the mixture significantly and measure the enzymatic activity over time. If the inhibition is irreversible, the activity will not recover.
Q4: Can the solvent for this compound affect the experiment?
A4: Yes, the solvent can impact the solubility and stability of this compound. It is recommended to prepare stock solutions in a suitable organic solvent like DMSO and make fresh dilutions into your aqueous assay buffer for each experiment. Ensure the final concentration of the organic solvent is low and consistent across all wells to avoid affecting enzyme activity.
Q5: Are there any known interferences in common LSD1 assays?
A5: Yes, in horseradish peroxidase (HRP)-coupled assays, which measure hydrogen peroxide (H2O2) production, some compounds can interfere with the HRP enzyme itself, leading to false positives or negatives. It is recommended to use a secondary, direct assay method like mass spectrometry to confirm findings for novel inhibitors.
Data Presentation
Properties of this compound
| Property | Value | Reference |
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | [1] |
| IC50 | 22 nM | [1] |
| Mechanism of Action | Irreversible (Covalent) | [1][3] |
| Kinetic Parameter (k_inact/K_I) | 1.7 × 10⁴ ± 2.6 × 10³ s⁻¹ M⁻¹ | [3] |
| Molecular Formula | C21H24N4O5S | |
| Molecular Weight | 444.50 g/mol |
Comparison of Selected LSD1 Inhibitors
| Inhibitor | IC50 | Mechanism |
| This compound | 22 nM | Irreversible |
| GSK2879552 | Varies by study | Irreversible |
| ORY-1001 (Iadademstat) | < 20 nM | Irreversible |
| SP-2577 (Seclidemstat) | ~250 nM | Reversible |
Experimental Protocols
Protocol 1: Standard LSD1 Inhibition Assay (HRP-Coupled)
This protocol is adapted from standard methods for measuring LSD1 activity.
Materials:
-
Recombinant human LSD1
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
This compound stock solution (in DMSO)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well black, flat-bottom plate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is below 1%.
-
In a 96-well plate, add 25 µL of the this compound dilutions or vehicle control (assay buffer with DMSO).
-
Add 50 µL of LSD1 enzyme solution to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Prepare the detection master mix containing the H3K4me2 substrate, HRP, and Amplex Red in assay buffer.
-
Initiate the reaction by adding 25 µL of the detection master mix to each well.
-
Immediately begin reading the fluorescence at an excitation of ~530-540 nm and an emission of ~585-595 nm in a microplate reader, taking kinetic readings every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value using non-linear regression analysis.
Protocol 2: IC50 Shift Assay for Time-Dependency
Procedure:
-
Set up multiple 96-well plates as described in Protocol 1.
-
Vary the pre-incubation time (Step 4 in Protocol 1) for each plate. Recommended time points are 5, 15, 30, and 60 minutes.
-
After the respective pre-incubation times, proceed with the addition of the substrate and kinetic reading.
-
Calculate the IC50 value for each pre-incubation time point. A decrease in IC50 with longer pre-incubation times is indicative of time-dependent inhibition.
Visualizations
LSD1 Signaling Pathway
Caption: LSD1 demethylation pathway and this compound inhibition.
Experimental Workflow for LSD1 Inhibition Assay
Caption: Workflow for an in vitro LSD1 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing T-448 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of T-448 for cell viability experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
For a new cell line with unknown sensitivity to this compound, a broad dose-response experiment is recommended to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions (e.g., 10-fold dilutions).[1][2] This initial screen will help identify a narrower, more effective range for subsequent, more detailed experiments with smaller dilution steps (e.g., 2- or 3-fold).[3]
Q2: How long should I incubate my cells with this compound?
The optimal incubation time depends on the cell line's doubling time and the specific biological question. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to allow sufficient time to observe effects on cell viability.[1] However, for rapidly dividing cells, a shorter incubation of 24 hours might be sufficient, while for slower-growing cells, longer incubation times may be necessary. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration.[4]
Q3: What is the best method to determine the effect of this compound on cell viability?
Several cell viability and proliferation assays are available, each with its own advantages and disadvantages.[1] Commonly used methods include:
-
Tetrazolium-based assays (e.g., MTT, MTS, XTT): These colorimetric assays measure metabolic activity, which is often correlated with cell viability.[5]
-
Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered less toxic to cells than MTT.[1][5]
-
ATP Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.[1][4]
-
Dye Exclusion Assays (e.g., Trypan Blue): This method counts viable cells by their ability to exclude the dye.[1]
The choice of assay can depend on factors such as the cell type, the expected mechanism of action of this compound, and throughput requirements.
Q4: How should I prepare my this compound stock solution and working concentrations?
This compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution.[6][7] It is crucial to ensure the final solvent concentration in the cell culture medium is not toxic to the cells (typically <0.1% v/v). Always run a vehicle control (cells treated with the same final concentration of the solvent) to account for any effects of the solvent itself.[6] Prepare fresh serial dilutions of this compound from the stock solution for each experiment to ensure accuracy.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell plating.2. Pipetting errors during reagent addition.3. "Edge effect" in multi-well plates.[8] | 1. Ensure a single-cell suspension before plating and use proper pipetting techniques.2. Be consistent with the timing and technique of adding this compound and assay reagents.3. Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS or media to maintain humidity.[8] |
| No observable effect of this compound on cell viability | 1. This compound concentration is too low.2. Incubation time is too short.3. The cell line is resistant to this compound.4. This compound is inactive. | 1. Test a higher range of concentrations.2. Increase the incubation time (e.g., 72 hours).3. Confirm the expression of LSD1 in your cell line. Consider using a different cell line known to be sensitive to LSD1 inhibitors.4. Check the storage conditions and expiration date of the compound. Test the activity in a known sensitive cell line. |
| Precipitation of this compound in the culture medium | 1. Poor solubility of this compound at the tested concentration.2. Interaction with components in the serum or media. | 1. Check the solubility information for this compound. Prepare fresh dilutions and vortex thoroughly before adding to the cells.2. Test the solubility of this compound in the basal medium before adding serum. Consider using a serum-free medium if appropriate for your cell line.[1] |
| Cells are detaching from the plate after treatment | 1. This compound is causing cytotoxicity leading to cell death and detachment.2. The solvent concentration is too high. | 1. This may be the intended effect. Quantify the detached cells or use an assay that measures both adherent and floating cells.2. Ensure the final solvent concentration is non-toxic to the cells. Run a solvent-only control to check for toxicity.[1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and medium with solvent (vehicle control).
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently to ensure complete solubilization.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Data Presentation: Example IC50 Determination for this compound
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.01 | 1.22 ± 0.07 | 97.6 |
| 0.1 | 1.15 ± 0.09 | 92.0 |
| 1 | 0.88 ± 0.06 | 70.4 |
| 10 | 0.61 ± 0.05 | 48.8 |
| 100 | 0.25 ± 0.03 | 20.0 |
Visualizations
This compound Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
This compound Mechanism of Action: LSD1 Inhibition
Caption: Simplified pathway of this compound action via LSD1 inhibition.
Troubleshooting Logic for High Variability
Caption: Troubleshooting logic for high replicate variability.
References
- 1. benchchem.com [benchchem.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. This compound|T448;T 448 [dcchemicals.com]
- 8. reddit.com [reddit.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting T-448 solubility issues in DMSO
This technical support center provides guidance on troubleshooting solubility issues of T-448 in Dimethyl Sulfoxide (DMSO). The following information is based on the chemical properties of this compound and established best practices for handling DMSO-based compound solutions.
Troubleshooting Guide
Q1: My this compound is not dissolving in DMSO at my desired concentration. What should I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, consider the following factors and troubleshooting steps:
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Compound Purity and Form: The solubility of a compound can be affected by its purity and whether it is in a crystalline or amorphous state. Amorphous forms of compounds tend to dissolve more readily than their crystalline counterparts.[1] Impurities can also sometimes enhance solubility.[1]
-
DMSO Quality: Ensure you are using high-purity, anhydrous (water-free) DMSO. DMSO is highly hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of compounds.[1]
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Temperature: Gently warming the solution can aid in dissolution. A modest bulk temperature increase to less than 60°C can be effective.[1] However, be cautious as excessive heat can degrade the compound.
-
Sonication: Sonication can be a very effective method to dissolve compounds by breaking down particulate matter and increasing the interaction between the compound and the solvent.[1][2]
-
Vortexing: Vigorous vortexing can also help to facilitate dissolution.
Experimental Protocol: Dissolving this compound in DMSO
-
Preparation:
-
Bring the this compound vial and anhydrous DMSO to room temperature.
-
Work in a low-humidity environment or use a dry box to minimize water absorption by DMSO.
-
-
Initial Dissolution:
-
Add the desired volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Assisted Dissolution (if needed):
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If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
Alternatively, warm the solution in a water bath at 37-50°C for 5-10 minutes. Do not exceed 60°C.
-
-
Final Check:
-
Visually inspect the solution for any undissolved particles. If particles remain, repeat the sonication or warming steps.
-
Q2: I'm seeing precipitation in my this compound in DMSO stock solution after storage. What is happening and what can I do?
A2: Precipitation of a compound from a DMSO stock solution upon storage is a common issue that can be caused by several factors:
-
Water Absorption: As mentioned, DMSO readily absorbs water, which can cause the solubility of the compound to decrease over time, leading to precipitation.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to the formation of compound crystals, which may not readily redissolve.[1] This is because the crystallized form is in a lower energy state and is less soluble.[1]
-
Storage Temperature: While counterintuitive, storing some compounds in DMSO at low temperatures (e.g., -20°C or -80°C) can sometimes promote precipitation, especially if the solution is close to its saturation point. DMSO itself freezes at 18.5°C (65.3°F).[3]
-
Concentration: The stock solution might be supersaturated.
Troubleshooting Steps:
-
Re-dissolving: Gently warm the solution and sonicate as described in the protocol above to try and redissolve the precipitate.
-
Storage Best Practices:
-
Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[4]
-
Store in a desiccator or with desiccant packs to protect from moisture.
-
For long-term storage, consider storing at -80°C, but be aware of the potential for precipitation. If precipitation occurs upon thawing, the re-dissolving steps will be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
A1: For optimal stability of this compound in DMSO, the following storage conditions are recommended. Please note that if the solution is stored at -20°C for more than a month, its efficacy should be re-examined.[4]
| Storage Condition | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Always avoid repeated freeze-thaw cycles.[4]
Q2: What are the chemical properties of this compound?
A2: The known chemical properties of this compound (free base) are summarized below.[5]
| Property | Value |
| Molecular Formula | C17H20N4OS |
| Molecular Weight | 328.4 g/mol |
| XLogP3 | 2.7 |
Q3: I am observing precipitation when I dilute my this compound DMSO stock into an aqueous buffer for my experiment. How can I prevent this?
A3: This is a common issue when diluting a DMSO stock solution into an aqueous medium, as the compound may be poorly soluble in water. Here are some strategies to mitigate this:[6]
-
Stepwise Dilution: Dilute the DMSO stock solution in a stepwise manner rather than a single large dilution. This gradual change in solvent composition can help keep the compound in solution.[4]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as is tolerable for your experimental system (typically <0.5% for cell-based assays to avoid toxicity).[4][6]
-
Use of Co-solvents: In some cases, the use of a co-solvent in the aqueous buffer can help to improve the solubility of the compound. Common co-solvents include glycerol, Tween 80, and PEG400.[4]
-
Direct Dilution: Dilute the DMSO stock directly into the final assay medium with vigorous mixing.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. ziath.com [ziath.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. This compound (free base) | C17H20N4OS | CID 118304076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming T-448 Off-Target Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of T-448 (also known as EOS-448 or GSK4428859A), an antagonistic anti-TIGIT monoclonal antibody.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a humanized immunoglobulin G1 (IgG1) monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint inhibitor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1][2][3] Its primary on-target effect is to block the interaction of TIGIT with its ligands, thereby preventing inhibitory signaling and restoring anti-tumor immune responses.[1][3] A key feature of this compound is its functional Fc domain, which engages Fc gamma receptors (FcγR) to mediate additional mechanisms of action, such as the depletion of TIGIT-high regulatory T cells (Tregs) and terminally exhausted T cells.[1][2][4]
Q2: What are "off-target" effects in the context of a monoclonal antibody like this compound?
For a therapeutic antibody like this compound, off-target effects refer to unintended interactions with molecules other than its designated target, TIGIT. These can be broadly categorized into:
-
Polyspecificity: The antibody binds to one or more unintended proteins or molecules, which may or may not be structurally related to the intended target.[5][6] Studies have shown that a significant percentage of antibody-based drugs exhibit some level of off-target binding.[7][8]
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Fc-mediated effects in non-target cells: The Fc region of the antibody interacts with FcγRs on cells that are not the intended target of the therapy, potentially leading to unintended cellular activation or depletion.[9][10][11]
-
"On-target, off-tumor" toxicity: The antibody binds to its intended target (TIGIT) on healthy tissues where the target is also expressed, leading to unwanted biological effects.[12][13]
Q3: What are the potential consequences of this compound off-target effects in my experiments?
Off-target effects can lead to a variety of issues in both preclinical and clinical research, including:
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Misinterpretation of experimental results: Observed phenotypic changes may be incorrectly attributed to the on-target inhibition of TIGIT when they are, in fact, due to an off-target interaction.
-
Cellular toxicity: Binding to unintended targets on essential cell types can lead to cytotoxicity.[10]
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Inconsistent or irreproducible data: Off-target effects can vary between different cell lines or experimental models, leading to variability in results.
-
Adverse events in vivo: In animal models or clinical trials, off-target binding can contribute to unexpected toxicities and adverse events.[7]
Q4: How can I proactively assess the specificity of my this compound antibody in my experimental setup?
Proactive specificity assessment is crucial. Several methods can be employed:
-
Genetic Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to eliminate or reduce the expression of TIGIT in your cell model. A specific antibody should show significantly reduced or no binding in these modified cells.
-
Independent Antibody Validation: Compare the binding pattern of this compound with another validated antibody that recognizes a different epitope on TIGIT.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This technique can identify the proteins that bind to your antibody, revealing both the intended target and any off-target interactors.[14]
-
Protein Arrays: Commercially available protein arrays, such as membrane proteome arrays, can screen for binding against a large panel of human proteins to identify potential off-target interactions.[5][7][8][15][16]
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cytotoxicity Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target binding to an essential cell surface protein. | 1. Perform a protein array screen to identify potential off-target binders. 2. Use a TIGIT-knockout cell line of the same type; if cytotoxicity persists, it is likely an off-target effect. | Identification of unintended protein interactions. Confirmation of off-target mediated cytotoxicity. |
| Fc-mediated killing of non-target cells expressing FcγRs. | 1. Use an Fc-blocking agent in your assay. 2. Compare the effects with an isotype control antibody that has the same Fc region but does not bind to TIGIT. 3. Consider using a version of this compound with a mutated, "silent" Fc domain if available.[10][11] | Reduction in cytotoxicity, indicating Fc-mediated off-target effects. |
| Antibody Aggregation. | 1. Analyze the antibody preparation for aggregates using size exclusion chromatography (SEC) or dynamic light scattering (DLS). 2. Filter the antibody solution to remove aggregates. | Aggregated antibodies can enhance off-target cytotoxicity.[10][11] Removal of aggregates should reduce non-specific cell death. |
Issue 2: Inconsistent or Irreproducible Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable expression of an off-target protein across different cell lines or batches. | 1. Screen different cell lines for the expression of any identified off-target proteins using Western blot or flow cytometry. 2. Standardize cell culture conditions and passage number. | Identification of cell lines that are more or less susceptible to off-target effects, leading to better model selection. |
| "On-target, off-tumor" effects in primary cell cultures or in vivo models. | 1. Characterize the expression level of TIGIT on all cell types within your model system. 2. Use techniques like immunohistochemistry (IHC) or flow cytometry to assess TIGIT expression in different tissues. | A clearer understanding of which cell populations might be affected by on-target binding, helping to interpret results more accurately. |
| Non-specific binding in assays like IHC or Flow Cytometry. | 1. Include an isotype control antibody at the same concentration as this compound. 2. Optimize antibody concentration through titration. 3. Use appropriate blocking buffers (e.g., Fc block, serum from the secondary antibody host species).[17] | Reduced background staining and clearer distinction between specific and non-specific signals. |
Experimental Protocols & Data
Table 1: Key Experimental Approaches to Investigate this compound Off-Target Effects
| Experimental Method | Objective | Brief Methodology | Key Considerations |
| Membrane Proteome Array | To identify off-target binding to a large panel of membrane proteins.[7][15] | The antibody is screened against a library of cells each overexpressing a single human membrane protein. Binding is typically detected by flow cytometry.[7][15] | Provides a comprehensive screen against proteins in their native conformation.[15] Can be costly. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | To identify the direct binding partners of this compound in a specific cell lysate. | This compound is used to pull down its binding partners from a cell lysate. The precipitated proteins are then identified by mass spectrometry. | Powerful for discovering novel interactors in the context of a specific cellular proteome. Requires optimization of IP conditions. |
| Western Blotting with Knockout Lysates | To confirm the specificity of this compound for TIGIT.[18] | Lysates from wild-type and TIGIT-knockout cells are run on a gel, transferred to a membrane, and probed with this compound. | A single band at the correct molecular weight in the wild-type lane and its absence in the knockout lane indicates specificity.[18] |
| Flow Cytometry with TIGIT-Knockout Cells | To assess cell-surface binding specificity. | Wild-type and TIGIT-knockout cells are stained with fluorescently labeled this compound and analyzed by flow cytometry. | Lack of staining on knockout cells is a strong indicator of specificity for the cell-surface target. |
| Isotype and Fc-Blocking Controls in Functional Assays | To differentiate between antigen-specific effects and Fc-mediated or non-specific antibody effects. | Run parallel experiments with an isotype control antibody and with the addition of an Fc-blocking reagent. | Essential for interpreting results from in vitro functional assays (e.g., cytokine release, cell proliferation).[10][11] |
Detailed Protocol: Western Blot for this compound Specificity using TIGIT-Knockout Cells
Objective: To verify that this compound specifically recognizes TIGIT and does not bind to other proteins in a cell lysate at a detectable level by Western blot.
Materials:
-
Wild-type and TIGIT-knockout cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
This compound antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibody against human IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse an equal number of wild-type and TIGIT-knockout cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for loading by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with this compound (at a pre-optimized dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading between lanes.
Expected Results: A distinct band corresponding to the molecular weight of TIGIT should be visible in the lane with the wild-type cell lysate and absent in the lane with the TIGIT-knockout lysate. The loading control should show a band of similar intensity in both lanes.
Visualizing Workflows and Pathways
Caption: Workflow for investigating and mitigating this compound off-target effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Promising New Anti‐TIGIT Agents: Stealthy Allies in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hbmpartners.com [hbmpartners.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Up to one-third of antibody drugs are nonspecific, study shows - ecancer [ecancer.org]
- 9. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 10. Fcγ Receptor-Dependent Internalization and Off-Target Cytotoxicity of Antibody-Drug Conjugate Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fcγ Receptor-Dependent Internalization and Off-Target Cytotoxicity of Antibody-Drug Conjugate Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving T-448 Delivery In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the in vivo delivery of T-448. The following information is based on the assumption that this compound is formulated within a nanoparticle-based delivery system for in vivo administration.
Frequently Asked Questions (FAQs)
1. What are the common routes of administration for nanoparticle-formulated this compound in preclinical animal models?
Common methods for nanoparticle delivery in preclinical models include intravenous and intramuscular injections, inhalation, and oral ingestion.[1] Intravenous injection is frequently used for systemic delivery.[2][3] The choice of administration route depends on the therapeutic target and the physicochemical properties of the this compound formulation.
2. How can I prepare my this compound nanoparticle formulation for in vivo injection?
It is crucial to ensure the this compound nanoparticle solution is sterile and well-dispersed before injection.[3] Aggregates in the solution can obstruct the needle or cause embolisms in small blood vessels.[3] Sonication can be employed to disperse the nanoparticles before administration.[3] The formulation should be diluted with a sterile vehicle, such as saline, to the desired concentration for injection.[3]
3. What are the key parameters to consider for successful intravenous injection in mice?
Successful intravenous injection in mice, typically via the tail vein, requires careful technique.[3][4] Proper restraint of the animal is essential to minimize stress and ensure accurate injection.[4] Warming the tail using a heat lamp or warm water can help dilate the veins, making them more accessible.[4][5] Using an appropriate needle size (e.g., 27-30G) and inserting it at a shallow angle (10-15°) with the bevel up are critical for vein penetration.[3] Slow injection of the solution is recommended, and if resistance is felt, the injection should be stopped to prevent extravasation.[3]
4. How can I assess the biodistribution and pharmacokinetics of my this compound formulation?
Several in vivo techniques can be used to measure the uptake and distribution of compounds in the brain and other tissues.[2] Pharmacokinetic parameters such as the blood-to-brain influx constant (Kin) and the permeability-surface area (PS) product can be determined.[2] A common method involves administering the compound, sampling blood and tissues at predetermined time points, and measuring the concentration of the compound in each sample.[2] For nanoparticle formulations, imaging techniques can be employed to visualize their biodistribution in real-time.[6]
5. What are the common methods to evaluate the in vivo toxicity of a nanoparticle formulation?
In vivo toxicity can be assessed by monitoring changes in serum chemistry and cell counts after administration of the nanoparticle formulation.[7] Histopathological analysis of tissues and organs can reveal any cellular damage.[7] Other assays to evaluate cytotoxicity include proliferation assays, apoptosis and necrosis assays, oxidative stress assays, and DNA damage assays.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo delivery of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Bioavailability of this compound | Poor formulation stability: Nanoparticles may aggregate or degrade in vivo. | - Characterize nanoparticle size, charge, and stability in relevant biological fluids (e.g., serum) before in vivo studies. - Optimize the formulation by modifying surface chemistry (e.g., PEGylation) to improve stability and circulation time.[8] |
| Rapid clearance by the reticuloendothelial system (RES): Nanoparticles are quickly taken up by the liver and spleen. | - Modify nanoparticle surface properties to reduce opsonization and RES uptake.[8] - Co-administration of agents that temporarily suppress RES function could be explored, though this may have other physiological effects. | |
| First-pass metabolism: If administered orally or subcutaneously, this compound may be metabolized before reaching systemic circulation.[9] | - Consider alternative administration routes like intravenous injection to bypass first-pass metabolism.[1] - For subcutaneous delivery, co-administration with protease inhibitors might enhance absorption if this compound is a peptide.[9] | |
| High Variability in Experimental Results | Inconsistent injection technique: Improper intravenous injection can lead to partial subcutaneous deposition. | - Ensure all personnel are thoroughly trained in the chosen injection method.[4][10] - Use a consistent injection volume and rate for all animals.[3] - Visually confirm successful vein entry (e.g., by observing a flash of blood in the syringe hub).[5] |
| Biological variability between animals: Age, sex, and health status of the animals can influence outcomes. | - Use age- and sex-matched animals for all experimental groups. - Ensure animals are healthy and properly acclimatized before starting the experiment. | |
| Observed Toxicity or Adverse Events | Inherent toxicity of the nanoparticle carrier: The materials used to formulate the nanoparticles may be toxic. | - Conduct thorough in vitro and in vivo toxicity studies of the empty nanoparticle carrier.[7][11] - Consider using biocompatible and biodegradable materials for nanoparticle formulation.[12] |
| Toxicity of this compound: The therapeutic agent itself may have dose-limiting toxicities. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of the this compound formulation. - Monitor animals closely for clinical signs of toxicity.[11] | |
| Immune response to the formulation: Nanoparticles can trigger an immune response.[13] | - Evaluate the immunogenicity of the this compound formulation by measuring cytokine levels and antibody production. - Modify the nanoparticle surface to reduce immunogenicity (e.g., using stealth coatings).[13] |
Experimental Protocols
Protocol 1: Intravenous Tail Vein Injection in Mice
This protocol outlines the standard procedure for intravenous administration of a this compound nanoparticle formulation via the lateral tail vein in mice.
Materials:
-
This compound nanoparticle solution (sterile, well-dispersed)
-
Sterile saline for dilution
-
1 mL syringes with 27-30G needles[3]
-
Mouse restraint device[4]
-
70% ethanol and sterile gauze[3]
Procedure:
-
Preparation:
-
Restraint:
-
Securely place the mouse in an appropriate restraint device.[4]
-
-
Injection Site Preparation:
-
Wipe the tail with 70% ethanol.[5]
-
-
Injection:
-
Immobilize the tail and rotate it slightly to visualize the lateral tail vein.
-
With the needle bevel facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).[3]
-
A successful insertion may be indicated by a small flash of blood in the syringe hub.[5]
-
Slowly inject the desired volume (typically 100-200 µL).[3] If significant resistance is felt, withdraw the needle and attempt a more proximal injection.[10]
-
-
Post-Injection:
Protocol 2: Assessment of In Vivo Biodistribution
This protocol describes a method to determine the tissue distribution of a radiolabeled or fluorescently-labeled this compound nanoparticle formulation.
Materials:
-
Labeled this compound nanoparticle formulation
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Scintillation counter or fluorescence imaging system
-
Scales for weighing tissues
Procedure:
-
Administration:
-
Administer the labeled this compound nanoparticle formulation to the animals via the desired route (e.g., intravenous injection).
-
-
Tissue Collection:
-
At predetermined time points post-injection, anesthetize the animals.
-
Collect blood via cardiac puncture.
-
Perfuse the animals with saline to remove blood from the organs.
-
Harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).[14]
-
-
Sample Processing:
-
Weigh each organ.
-
Homogenize the tissues if necessary for analysis.
-
-
Quantification:
-
Measure the amount of radioactivity or fluorescence in each organ and in the blood samples using a suitable instrument.[14]
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that researchers might generate during the in vivo evaluation of different this compound formulations.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t½) (hr) |
| This compound Solution (IV) | 1500 | 0.25 | 3500 | 2.5 |
| This compound NP-A (IV) | 1200 | 0.5 | 8500 | 8.0 |
| This compound NP-B (IV) | 1000 | 1.0 | 12000 | 15.0 |
Data is hypothetical and for illustrative purposes.
Table 2: Biodistribution of this compound Formulations in Tumor-Bearing Mice (%ID/g at 24h post-injection)
| Organ | This compound Solution | This compound NP-A | This compound NP-B |
| Blood | 0.5 | 2.1 | 4.5 |
| Liver | 15.2 | 8.5 | 5.1 |
| Spleen | 8.9 | 4.2 | 2.3 |
| Kidneys | 5.1 | 3.0 | 2.0 |
| Lungs | 2.3 | 1.5 | 1.2 |
| Tumor | 1.8 | 6.5 | 10.2 |
Data is hypothetical and for illustrative purposes. NP-A and NP-B represent different nanoparticle formulations.
Visualizations
Experimental Workflow for In Vivo Delivery and Analysis
Caption: Workflow for in vivo this compound delivery and evaluation.
Troubleshooting Logic for Low Efficacy
Caption: Troubleshooting guide for low in vivo efficacy.
Illustrative T-Cell Activation Signaling Pathway
Assuming this compound may interact with immune cells, this diagram illustrates a simplified T-cell activation pathway, a common target in immunotherapy.
Caption: Simplified T-cell activation signaling cascade.
References
- 1. In vitro and in vivo models for the study of oral delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tail Vein and Oral Injection of Gold Nanoparticle Solutions in Mice: Protocols, Methods, and Best Practices | Nanopartz⢠[nanopartz.com]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. research.vt.edu [research.vt.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. services.anu.edu.au [services.anu.edu.au]
- 11. In vitro and in vivo acute toxicity of a novel citrate-coated magnetite nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo toxicity of chitosan-based nanoparticles: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Delivery of Tissue-Targeted Scalpels: Opportunities and Challenges for in Vivo CRISPR/Cas-Based Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
T-448 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of EOS-448 (also known as T-448 or GSK4428859A), an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EOS-448?
A1: EOS-448 is an antagonistic anti-TIGIT antibody with a functional Fc domain.[1][2] Its primary mechanism involves blocking the interaction between TIGIT (T cell immunoglobulin and ITIM domain), an immune checkpoint inhibitor, and its ligands.[3][4] This action restores T cell functions.[3][4] Additionally, its Fc-engaging design allows for multiple mechanisms of action, including the activation of myeloid and NK populations and the depletion of cells with high TIGIT expression, such as regulatory T cells (Tregs) and terminally exhausted CD8+ T cells.[1][3][4]
Q2: What are the expected effects of EOS-448 on different T cell populations?
A2: In clinical and preclinical settings, EOS-448 has been shown to:
-
Increase proliferation (Ki67 expression) in memory CD8+ T cells.[3][4]
-
Cause sustained depletion of suppressive regulatory T cells (Tregs).[2][3][4]
-
Deplete terminally exhausted CD8+ T cells that express high levels of TIGIT.[2][3][4]
-
Preferentially deplete Tregs over effector CD8 T cells and progenitor-like exhausted T cells.[3][4]
Q3: Why is the Fc-engaging format of EOS-448 important?
A3: The Fc-engaging format (hIgG1 isotype) of EOS-448 is crucial for its multifaceted mechanism of action.[1][3][4] It allows the antibody to engage Fc gamma receptors (FcγR), leading to:
-
Activation of antigen-presenting cells (APCs) like dendritic cells (DCs).[1][3][4]
-
Antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis (ADCP), which contributes to the depletion of TIGIT-high cells like Tregs.[5]
-
Synergistic activity with other immunotherapies, such as anti-PD1.[1] Studies have shown that Fc-dead formats of anti-TIGIT antibodies lack these activation markers on DCs and the potent antitumor effects seen with Fc-engaging versions.[3][4]
Q4: How can I assess the pharmacodynamic effects of EOS-448 in my experiments?
A4: Flow cytometry is a key method for assessing the pharmacodynamic effects of EOS-448.[3][4] You can use it to monitor changes in various immune cell populations in blood and tumor samples. Key markers to assess include:
-
T cell activation: Ki67 expression in memory CD8+ T cells.
-
Cell population changes: Quantify the depletion of Tregs (e.g., using FoxP3 as a marker) and TIGIT-high CD8+ T cells.
-
Effector to suppressor ratio: Calculate the ratio of effector CD8+ T cells to Tregs.
Troubleshooting Guides
Issue 1: Inconsistent or lack of T cell activation in vitro.
-
Possible Cause 1: Inappropriate cell culture conditions.
-
Solution: Ensure that your T cell activation assays are properly controlled. T cell receptor (TCR) stimulation is a prerequisite for observing the effects of checkpoint inhibitors like EOS-448. Co-culture with appropriate antigen-presenting cells or use of TCR agonists (e.g., anti-CD3/CD28 beads) is necessary.
-
-
Possible Cause 2: Low TIGIT expression on target cells.
-
Solution: Verify the expression level of TIGIT on your target T cell populations using flow cytometry. The antagonistic effect of EOS-448 will be most pronounced on cells with significant TIGIT expression.
-
-
Possible Cause 3: Absence of FcγR-expressing cells.
-
Solution: For observing the full range of EOS-448's activity, particularly the activation of APCs and depletion of Tregs, ensure that FcγR-expressing cells (e.g., monocytes, dendritic cells, NK cells) are present in your co-culture system.
-
Issue 2: Unexpected cytotoxicity in in vitro assays.
-
Possible Cause 1: On-target depletion of TIGIT-high cells.
-
Solution: This may be an expected outcome due to the ADCC/ADCP activity of the Fc-engaging EOS-448.[5] Ensure you are differentiating between general cytotoxicity and the specific depletion of TIGIT-expressing cells, such as Tregs. Use appropriate controls, including an Fc-dead version of the antibody if available, to confirm this mechanism.
-
-
Possible Cause 2: Complement-dependent cytotoxicity (CDC).
-
Solution: While less commonly the primary mechanism for IgG1 antibodies, it's a possibility. Ensure your serum source in the culture medium is heat-inactivated to eliminate complement activity if you wish to exclude this as a variable.
-
Issue 3: Difficulty replicating in vivo anti-tumor effects in vitro.
-
Possible Cause: The complexity of the tumor microenvironment is not fully recapitulated.
-
Solution: The anti-tumor effects of EOS-448 in vivo are a result of its multifaceted mechanism, including the modulation of various immune cell types (T cells, Tregs, DCs, NK cells) within the tumor microenvironment.[1][3][4] Simple in vitro co-cultures of tumor cells and T cells may not be sufficient. Consider using more complex models such as 3D spheroids, organoids, or humanized mouse models to better simulate the in vivo setting.
-
Experimental Protocols
Protocol: Assessment of EOS-448 Pharmacodynamics by Flow Cytometry
This is a generalized protocol based on methodologies described in the literature.[3][4] Researchers should optimize staining panels and gating strategies for their specific experimental setup.
-
Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) or create single-cell suspensions from tumor biopsies.
-
Surface Staining:
-
Prepare a cocktail of fluorescently conjugated antibodies to identify key immune cell populations. A typical panel might include antibodies against:
-
Lineage markers: CD3, CD4, CD8, CD45
-
Treg markers: CD25, FoxP3 (requires intracellular staining)
-
Exhaustion/Activation markers: TIGIT, PD-1, Ki67 (requires intracellular staining)
-
NK cell markers: CD56
-
Myeloid cell markers: CD11b, CD14, CD33
-
-
Incubate cells with the surface antibody cocktail according to the manufacturer's instructions (typically 20-30 minutes at 4°C in the dark).
-
Wash cells with an appropriate buffer (e.g., PBS with 2% FBS).
-
-
Intracellular Staining (for Ki67 and FoxP3):
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit.
-
Incubate cells with antibodies against intracellular targets (e.g., Ki67, FoxP3).
-
Wash cells as per the kit instructions.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the immune cell populations of interest.
-
Quantify the percentage of parent populations for different cell types (e.g., % of CD4+ T cells that are Tregs).
-
Analyze the expression levels of markers like Ki67 within specific populations.
-
Calculate ratios such as the CD8+/Treg ratio.
-
Quantitative Data Summary
| Parameter | Value/Observation | Source |
| Antibody Type | Antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) | [3][4] |
| Activity | Picomolar activity | [3][4] |
| Key MoAs | TIGIT-ligand binding prevention, FcγR engagement | [1][3][4] |
| Effect on Tregs | Sustained depletion | [2][3][4] |
| Effect on CD8 T cells | Increased Ki67 in memory CD8s, depletion of TIGIT-high terminally exhausted CD8s | [3][4] |
| Overall Effect | Increased effector CD8/Treg ratio | [2][3][4] |
Visualizations
Caption: TIGIT signaling pathway and the inhibitory action of EOS-448.
Caption: Multifaceted mechanism of action of EOS-448.
Caption: Experimental workflow for pharmacodynamic assessment.
References
dealing with T-448 resistance in cancer cell lines
Technical Support Center: T-448 Resistance
Disclaimer: The tyrosine kinase inhibitor "this compound" is a hypothetical compound created for the purpose of this guide. The information, protocols, and data presented are based on established mechanisms of resistance to BCR-ABL tyrosine kinase inhibitors (TKIs), such as imatinib, which are well-documented in the context of Chronic Myeloid Leukemia (CML).
This guide is intended for researchers, scientists, and drug development professionals encountering resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive tyrosine kinase inhibitor designed to selectively target the constitutively active BCR-ABL fusion protein. In sensitive cancer cells, this compound binds to the ATP-binding pocket of the ABL kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling cascades driven by BCR-ABL.
Q2: My BCR-ABL positive cell line, initially sensitive to this compound, is now showing resistance. What are the common underlying mechanisms?
A2: Acquired resistance to this compound, and TKIs in general, is a significant challenge. The mechanisms can be broadly divided into two categories: BCR-ABL dependent and BCR-ABL independent.[1][2][3]
-
BCR-ABL Dependent Resistance:
-
Secondary Mutations in the ABL Kinase Domain: This is the most common mechanism. Point mutations within the drug-binding site can reduce the affinity of this compound. The "gatekeeper" T315I mutation is a classic example, sterically hindering the binding of many TKIs.[4] Other mutations in the P-loop or activation loop can also confer resistance.[3][5]
-
BCR-ABL Gene Amplification/Overexpression: An increase in the copy number of the BCR-ABL gene leads to higher levels of the target protein.[3][5] This increased protein concentration can overwhelm the inhibitory capacity of a given this compound concentration.[5]
-
-
BCR-ABL Independent Resistance:
-
Activation of Bypass Signaling Pathways: Cells can activate alternative survival pathways to circumvent their reliance on BCR-ABL signaling.[1] A common mechanism is the activation of Src family kinases (e.g., LYN, HCK), which can reactivate downstream pathways even when BCR-ABL is inhibited.[2][5]
-
Changes in Drug Efflux/Influx: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1/ABCB1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[2][3] Conversely, reduced activity of drug influx transporters like OCT-1 can also limit drug uptake.[3]
-
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
A3: The first step is to quantify the level of resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50). A significant rightward shift (increase) in the IC50 value of the suspected resistant line compared to the parental, sensitive line confirms resistance.
Q4: What are the key downstream signaling proteins I should examine to assess this compound target engagement and resistance?
A4: To confirm that this compound is (or is no longer) inhibiting its target, you should assess the phosphorylation status of BCR-ABL itself (p-BCR-ABL) and its direct substrates. A key substrate is CrkL (Crk-like protein).[6] In sensitive cells, this compound treatment should lead to a marked decrease in p-BCR-ABL and p-CrkL levels. In resistant cells, these proteins may remain phosphorylated despite treatment.
Q5: If I suspect a kinase domain mutation, how can I identify it?
A5: The most direct method is to perform Sanger sequencing or Next-Generation Sequencing (NGS) of the ABL kinase domain. RNA should be extracted from both the parental (sensitive) and resistant cell lines, reverse transcribed to cDNA, and the ABL kinase domain region should be amplified by PCR before sequencing.
Troubleshooting Guides
Problem 1: My cell viability assay shows a significantly higher IC50 for this compound in my long-term treated cell line.
This indicates the development of acquired resistance. The following workflow can help you dissect the mechanism.
Problem 2: Western blot shows that p-BCR-ABL and p-CrkL are still high in my treated cells, but sequencing did not reveal a known resistance mutation.
-
Possible Cause 1: BCR-ABL Overexpression. The target protein levels are too high for the this compound concentration used.
-
Solution: Perform qPCR to check for BCR-ABL gene amplification. On your Western blot, compare the total BCR-ABL protein levels between the sensitive and resistant lines. A significant increase in the resistant line points to this mechanism.
-
-
Possible Cause 2: Novel Mutation. You may have discovered a novel mutation in the kinase domain that affects drug binding.
-
Solution: Carefully analyze the full sequencing data. Structural modeling may be required to predict the impact of the amino acid change on this compound binding.
-
-
Possible Cause 3: Insufficient Drug Concentration. Cellular adaptations may have increased drug efflux.
-
Solution: Test for the overexpression of efflux pumps like P-glycoprotein (MDR1) by Western blot or qPCR. You can also perform a functional assay using an efflux pump inhibitor (e.g., Verapamil) in combination with this compound to see if sensitivity is restored.
-
Data Presentation: this compound Sensitivity Profiles
The following tables summarize representative quantitative data for this compound against sensitive and resistant cell lines.
Table 1: IC50 Values for this compound in Various Cell Lines
| Cell Line Model | BCR-ABL Status | Description | This compound IC50 (nM) |
| K562 | Wild-Type | This compound Sensitive, CML blast crisis | 250 |
| K562-R | Wild-Type, BCR-ABL Amplification | This compound Resistant, derived from K562 | > 2000 |
| Ba/F3 p210 | Wild-Type | This compound Sensitive, murine pro-B cells | 150 |
| Ba/F3 p210 T315I | T315I Mutation | This compound Resistant, gatekeeper mutation | > 5000 |
Data is hypothetical but based on typical shifts observed for BCR-ABL inhibitors like imatinib.[7][8]
Table 2: Relative Protein Expression in Sensitive vs. Resistant Cells
| Cell Line | Treatment | Relative p-BCR-ABL Level | Relative Total BCR-ABL Level | Relative p-LYN Level |
| K562 (Sensitive) | Vehicle | 1.00 | 1.00 | 1.00 |
| K562 (Sensitive) | 500 nM this compound | 0.05 | 0.98 | 0.95 |
| K562-R (Resistant) | Vehicle | 2.50 | 2.60 | 3.50 |
| K562-R (Resistant) | 500 nM this compound | 2.45 | 2.55 | 3.40 |
Data represents typical changes observed in resistant cell lines with contributions from both BCR-ABL amplification and bypass pathway activation.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to measure cellular metabolic activity as an indicator of cell viability after this compound treatment.[9]
Materials:
-
Sensitive and resistant cell lines
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[11]
-
Multi-well spectrophotometer (plate reader)
Workflow Diagram:
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells with medium only for background control. Incubate for 24 hours at 37°C, 5% CO₂.[12]
-
Drug Preparation: Prepare a 2X serial dilution series of this compound in culture medium from your stock solution. A typical final concentration range would be 1 nM to 10,000 nM.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Also include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11][13] During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle-treated cells (100% viability) and plot the results as % viability vs. log[this compound]. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blotting for Phospho-BCR-ABL and Downstream Targets
This protocol is used to assess the phosphorylation status of key signaling proteins.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST for phospho-antibodies)
-
Primary antibodies (e.g., anti-p-ABL, anti-total-ABL, anti-p-CrkL, anti-total-CrkL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Grow sensitive and resistant cells to 70-80% confluency. Treat with the desired concentration of this compound (e.g., 500 nM) or vehicle for a specified time (e.g., 2-6 hours).
-
Lysate Preparation: Place culture dishes on ice, wash cells once with ice-cold PBS, and then lyse the cells in ice-cold RIPA buffer.[14] Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[14][15]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[15][16]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[17]
-
Analysis: Quantify band intensities. Normalize the level of phosphorylated protein to the total protein for each target. Use GAPDH or β-actin as a loading control to ensure equal protein loading per lane.
Signaling Pathway Visualization
The diagram below illustrates the BCR-ABL signaling pathway and the points of inhibition by this compound, as well as common resistance mechanisms.
References
- 1. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives | Anticancer Research [ar.iiarjournals.org]
- 4. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 7. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Minimizing T-448 Toxicity in Animal Studies
It appears that "T-448" may refer to two distinct experimental compounds. To provide you with the most accurate and relevant technical support, please clarify which compound you are working with:
-
EOS-448 (also known as GSK4428859A): An anti-TIGIT monoclonal antibody.
-
This compound: A specific inhibitor of the LSD1 enzyme.
Below is a technical support center framework with troubleshooting guides and FAQs for both compounds, based on publicly available information. Once you specify the compound, a more detailed and targeted guide can be provided.
Scenario 1: EOS-448 (anti-TIGIT Monoclonal Antibody)
Monoclonal antibodies targeting immune checkpoints like TIGIT are designed to enhance the anti-tumor immune response.[1][2][3] A key consideration in preclinical studies is the potential for immune-related adverse events (irAEs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EOS-448?
A1: EOS-448 is a human IgG1 monoclonal antibody that binds to TIGIT, an immune checkpoint receptor expressed on T cells and NK cells.[3][4][5] Its therapeutic effect is believed to stem from a multi-faceted mechanism:
-
Blocking TIGIT signaling: It prevents TIGIT from interacting with its ligands (like CD155 and CD112), which in turn blocks the inhibitory signals that suppress T cell and NK cell activity.[3]
-
FcγR engagement: The IgG1 Fc domain of EOS-448 can engage Fc gamma receptors (FcγR) on other immune cells, leading to:
Q2: What are the potential toxicities associated with EOS-448 in animal studies?
A2: While clinical trials have shown a generally favorable tolerability profile for EOS-448, preclinical studies with immune checkpoint inhibitors can reveal potential immune-related adverse events (irAEs).[3][5] These can manifest as inflammation in various organs. Researchers should be vigilant for signs of:
-
Dermatitis (skin inflammation)
-
Colitis (inflammation of the colon)
-
Hepatitis (inflammation of the liver)
-
Pneumonitis (inflammation of the lungs)
-
Endocrinopathies (disorders of the endocrine glands)
Q3: How can we monitor for potential irAEs in our animal models?
Troubleshooting Guides
Issue: Unexpected weight loss or signs of distress in study animals.
-
Possible Cause: Onset of an immune-related adverse event, such as colitis.
-
Troubleshooting Steps:
-
Increase the frequency of clinical observations for the affected cohort.
-
Consider interim blood draws to assess inflammatory markers and liver enzymes.
-
Consult with the study director and veterinarian to determine if early euthanasia and necropsy are warranted for humane reasons and to investigate the cause.
-
Data Presentation: Monitoring for Immune-Related Adverse Events
| Parameter | Method | Frequency | Purpose |
| Clinical Observations | Visual inspection for changes in posture, activity, fur texture; presence of diarrhea or skin lesions. | Daily | To detect early signs of systemic toxicity or specific irAEs like colitis or dermatitis. |
| Body Weight | Standard laboratory scale | 2-3 times per week | To identify trends in weight loss, which can be an early indicator of toxicity. |
| Serum Chemistry | Blood sample analysis | Baseline and termination (or interim as needed) | To assess liver function (ALT, AST) and kidney function (BUN, creatinine). |
| Complete Blood Count (CBC) | Blood sample analysis | Baseline and termination | To monitor for changes in white blood cell, red blood cell, and platelet counts. |
| Histopathology | Microscopic examination of fixed tissues | At study termination | To identify and grade inflammation in target organs (e.g., liver, colon, lungs, skin). |
Experimental Protocols
Protocol: Assessment of Immune-Related Adverse Events
-
Animal Model: Select an appropriate rodent model (e.g., BALB/c or C57BL/6 mice).
-
Dosing: Administer EOS-448 via the appropriate route (e.g., intraperitoneal injection) at various dose levels. Include a vehicle control group.
-
Monitoring: Perform daily clinical observations and record body weights three times per week.
-
Blood Collection: Collect blood samples via an appropriate method (e.g., submandibular or saphenous vein) at baseline and at the end of the study for serum chemistry and CBC analysis.
-
Histopathology: Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for any signs of inflammation or tissue damage.
Mandatory Visualizations
Caption: Mechanism of action for the anti-TIGIT antibody EOS-448.
Scenario 2: this compound (LSD1 Inhibitor)
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. A significant advantage of this particular compound is its reported improved safety profile concerning hematotoxicity, specifically thrombocytopenia (low platelet count), which has been a challenge with other LSD1 inhibitors.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific inhibitor of LSD1 enzyme activity.[6] LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4), leading to transcriptional repression. By inhibiting LSD1, this compound increases H3K4 methylation, which can alter gene expression. In neuroscience models, this has been shown to restore learning function.[6]
Q2: What is the primary toxicity concern with LSD1 inhibitors, and how does this compound address it?
A2: A major hurdle for many LSD1 inhibitors is hematotoxicity, particularly thrombocytopenia.[6] This is often due to the disruption of the LSD1-GFI1B protein complex, which is crucial for hematopoietic stem cell differentiation. This compound was specifically designed to have minimal impact on this complex, resulting in a superior hematological safety profile in mice.[6]
Q3: Even with an improved safety profile, what hematological parameters should we monitor?
A3: Despite its improved safety, it is prudent to conduct thorough hematological monitoring in any preclinical study with an LSD1 inhibitor. The most critical parameters to watch are platelet counts, but a complete blood count (CBC) should be performed to monitor red and white blood cells as well.
Troubleshooting Guides
Issue: A mild, non-significant decrease in platelet count is observed at the highest dose.
-
Possible Cause: While designed for safety, high concentrations of the drug might have a minor effect on hematopoiesis.
-
Troubleshooting Steps:
-
Confirm the finding: Ensure the observation is consistent across animals in the high-dose group.
-
Consider a time-course study: Analyze blood samples at multiple time points after dosing to understand the kinetics of the platelet decrease and recovery.
-
Bone marrow analysis: At necropsy, consider collecting bone marrow for cytological or histopathological analysis to look for any changes in megakaryocyte numbers or morphology.
-
Data Presentation: Hematological Monitoring
| Parameter | Method | Frequency | Purpose |
| Platelet Count (PLT) | Automated hematology analyzer | Baseline, and at selected time points post-dose (e.g., 24h, 72h, weekly) | Primary endpoint for assessing thrombocytopenia. |
| Red Blood Cell Count (RBC) | Automated hematology analyzer | Baseline and at study termination | To monitor for anemia. |
| White Blood Cell Count (WBC) with Differential | Automated hematology analyzer | Baseline and at study termination | To monitor for general myelosuppression or immune effects. |
| Hematocrit (HCT) & Hemoglobin (HGB) | Automated hematology analyzer | Baseline and at study termination | To further assess for anemia. |
Experimental Protocols
Protocol: Assessment of Hematotoxicity
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dosing: Administer this compound via the appropriate route (e.g., oral gavage) at a range of doses. Include a vehicle control group.
-
Blood Collection: Collect a small volume of blood (e.g., ~50 µL) into EDTA-coated tubes at baseline and at regular intervals throughout the study. The frequency will depend on the study duration (e.g., daily for an acute study, weekly for a sub-chronic study).
-
Hematology Analysis: Analyze the whole blood samples using a calibrated automated hematology analyzer to obtain CBC data.
-
Data Analysis: Compare the hematological parameters of the treated groups to the vehicle control group at each time point. Pay special attention to the platelet counts.
Mandatory Visualizations
Caption: Experimental workflow for monitoring hematotoxicity in this compound animal studies.
References
- 1. biospace.com [biospace.com]
- 2. hbmpartners.com [hbmpartners.com]
- 3. gsk.com [gsk.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: T-448 Treatment Optimization
This technical support center provides guidance and troubleshooting for researchers and drug development professionals working with the novel compound T-448. The following information will assist in refining treatment duration for optimal experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for this compound in a new cell line?
A1: For initial experiments, we recommend a dose-response study to determine the optimal concentration. A common starting range is between 10 nM and 10 µM. For treatment duration, a time-course experiment is advised. We suggest starting with a 24-hour treatment period and then expanding to shorter (e.g., 6, 12 hours) and longer (e.g., 48, 72 hours) time points to assess target engagement and downstream effects.
Q2: How can I confirm that this compound is effectively inhibiting its target in my experimental model?
A2: The most direct method is to perform a Western blot analysis to assess the phosphorylation status of key downstream targets of the signaling pathway this compound inhibits. For instance, if this compound targets the PI3K/Akt pathway, you should observe a decrease in phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6).
Q3: I am observing significant cytotoxicity even at short treatment durations. What could be the cause and how can I mitigate it?
A3: High cytotoxicity at early time points could indicate that your cell line is particularly sensitive to this compound or that the concentration used is too high. We recommend the following troubleshooting steps:
-
Perform a dose-response curve at a fixed, short time point (e.g., 24 hours) to determine the IC50 value. This will help you select a more appropriate concentration for your experiments.
-
Reduce the serum concentration in your culture medium. Serum contains growth factors that can activate survival pathways, and its withdrawal can sometimes sensitize cells to treatment.
-
Consider using a 3D culture model (e.g., spheroids), as these can sometimes be more resistant to treatment and better reflect in vivo conditions.
Q4: After an initial response, I see a rebound in the phosphorylation of downstream targets after 48 hours of continuous this compound treatment. What does this suggest?
A4: This phenomenon often indicates the activation of feedback loops or resistance mechanisms. The cell may be compensating for the inhibition of one pathway by upregulating another. To investigate this, you could:
-
Perform a phosphoproteomic screen to identify other activated pathways.
-
Investigate combination therapies. Co-treatment with an inhibitor of the identified feedback pathway may lead to a more sustained response.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | Reagent variability (e.g., lot-to-lot differences in this compound)Inconsistent cell passage number or confluencyVariations in treatment incubation time | Aliquot and store this compound properly; use the same lot for a set of experiments.Maintain a consistent cell culture protocol.Use a calibrated timer for all incubations. |
| No observable effect of this compound on target phosphorylation | This compound concentration is too lowTreatment duration is too shortThe cell line is resistant to T-448Degradation of this compound | Perform a dose-response experiment.Conduct a time-course experiment.Sequence the target protein to check for mutations.Ensure proper storage and handling of the compound. |
| High background in Western blot for phosphorylated proteins | Inefficient blockingAntibody concentration is too highInsufficient washing steps | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).Titrate the primary antibody to determine the optimal concentration.Increase the number and duration of wash steps. |
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on Cell Viability (72-hour treatment)
| Cell Line | IC50 (nM) |
| MCF-7 | 150 |
| A549 | 450 |
| U-87 MG | 85 |
Table 2: Hypothetical Time-Course of p-Akt Inhibition by this compound (500 nM) in MCF-7 Cells
| Treatment Duration (hours) | % Inhibition of p-Akt (Ser473) |
| 1 | 25% |
| 6 | 70% |
| 24 | 95% |
| 48 | 80% (slight rebound) |
| 72 | 65% (significant rebound) |
Experimental Protocols
Protocol: Western Blot Analysis of p-Akt and p-S6 Following this compound Treatment
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6, and a loading control (e.g., GAPDH) overnight at 4°C, following the antibody manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Visualizations
Caption: Assumed signaling pathway for this compound, a PI3K inhibitor.
Caption: Experimental workflow for optimizing this compound treatment duration.
Technical Support Center: T-448 (EOS-448) Experimental Guidance
Welcome to the technical support center for T-448, an experimental anti-TIGIT monoclonal antibody (also known as EOS-448 or Belrestotug). This resource is designed for researchers, scientists, and drug development professionals to address potential issues with experimental variability and reproducibility. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a human immunoglobulin G1 (hIgG1) monoclonal antibody that targets the T cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint inhibitor.[1][2] Its primary mechanism involves blocking the interaction of TIGIT with its ligands, such as CD155 (PVR), thereby preventing downstream inhibitory signaling and restoring the anti-tumor activity of T cells and NK cells.[3][4][5] A critical feature of this compound is its functional Fc domain, which engages Fc gamma receptors (FcγR) to elicit additional effector functions, including the depletion of TIGIT-high regulatory T cells (Tregs) and the activation of antigen-presenting cells.[2][6][7]
Q2: What are the key applications for this compound in a research setting?
A2: this compound is primarily used in preclinical and clinical research to investigate the role of the TIGIT pathway in cancer immunology. Common applications include in vitro T-cell activation and cytotoxicity assays, in vivo tumor growth inhibition studies in syngeneic mouse models, and pharmacodynamic analyses of immune cell populations in blood and tumor tissues using techniques like flow cytometry.[2][8][9]
Q3: What are some known sources of variability in experiments involving antibodies like this compound?
A3: Variability in antibody-based experiments can arise from several factors. For therapeutic antibodies with Fc effector functions like this compound, key sources of variability include the genetic polymorphisms of Fcγ receptors in donor cells or animal models, which can alter binding affinity and subsequent functional responses.[10] Other common sources include inconsistencies in cell culture conditions, passage number of cell lines, viability of primary cells, antibody storage and handling, and the technical execution of assays such as flow cytometry and cell-based functional assays.
Troubleshooting Guides
In Vitro T-Cell Activation Assays
Problem: High variability in T-cell activation readouts (e.g., cytokine production, proliferation) between experiments.
| Potential Cause | Recommended Solution |
| Donor-to-donor variability in primary T cells | Use a consistent and well-characterized source of peripheral blood mononuclear cells (PBMCs). If possible, screen donors for FcγR polymorphisms. Always include samples from multiple donors to assess biological variability. |
| Inconsistent cell viability | Ensure high cell viability (>90%) before starting the assay. Use a consistent method for thawing and resting cryopreserved cells. |
| Suboptimal antibody concentration | Perform a thorough titration of this compound to determine the optimal concentration for your specific assay. The ideal concentration should provide a robust signal without causing non-specific activation or toxicity. |
| Variability in stimulation conditions | Standardize the concentration and source of T-cell receptor (TCR) stimulation reagents (e.g., anti-CD3/CD28 antibodies, target cells). Ensure consistent incubation times and cell densities. |
| Issues with flow cytometry staining | Optimize the flow cytometry panel, including titration of all antibodies and use of appropriate compensation controls. Include fluorescence minus one (FMO) controls to set accurate gates. |
Fcγ Receptor (FcγR) Binding Assays
Problem: Inconsistent binding affinity (KD) values for this compound to FcγRs.
| Potential Cause | Recommended Solution |
| Improper antibody handling | Aliquot the antibody upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. Centrifuge the vial before use to pellet any aggregates. |
| Non-specific binding in Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) | Optimize buffer conditions by including a non-ionic detergent (e.g., Tween-20) and bovine serum albumin (BSA) to block non-specific interactions.[11] |
| Incorrect protein immobilization | Ensure the FcγR protein is properly folded and active. Optimize the immobilization density on the biosensor chip to avoid steric hindrance.[11] |
| Variability in recombinant FcγR protein quality | Use highly purified, well-characterized recombinant FcγR proteins from a reliable vendor. Verify the protein's integrity and activity before use. |
In Vivo Murine Tumor Models
Problem: High variability in tumor growth inhibition and immune cell infiltration.
| Potential Cause | Recommended Solution |
| Inconsistent tumor cell implantation | Standardize the number of tumor cells injected, the injection site, and the age and strain of the mice. Monitor tumor growth closely and randomize animals into treatment groups when tumors reach a consistent size. |
| Variability in the host microbiome | House animals in a specific pathogen-free (SPF) facility with a controlled environment. Be aware that variations in gut microbiota can influence anti-tumor immune responses. |
| Antibody stability and dosing | Prepare antibody dilutions fresh for each injection. Ensure accurate and consistent administration of the antibody (e.g., intraperitoneal, intravenous). |
| Timing of sample collection and analysis | Collect tumors and lymphoid organs at consistent time points post-treatment to minimize variability in pharmacodynamic readouts.[12] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for key experiments involving this compound. These values are illustrative and should be optimized for your specific experimental system.
Table 1: Typical Parameters for In Vitro T-Cell Activation Assay
| Parameter | Value |
| Cell Type | Human PBMCs |
| Cell Density | 1 x 10^6 cells/mL |
| This compound Concentration Range | 0.1 - 10 µg/mL |
| TCR Stimulation | Plate-bound anti-CD3 (1 µg/mL) + soluble anti-CD28 (1 µg/mL) |
| Incubation Time | 48-72 hours |
| Readouts | IFN-γ, TNF-α, IL-2 secretion (ELISA); CD69, CD25 expression (Flow Cytometry); Proliferation (CFSE dilution) |
Table 2: Typical Parameters for FcγR Binding Assay (SPR)
| Parameter | Value |
| Ligand | Recombinant Human FcγR (e.g., FcγRIIIA) |
| Analyte | This compound |
| Analyte Concentration Range | 1 nM - 500 nM |
| Association Time | 180 seconds |
| Dissociation Time | 300 seconds |
| Regeneration Solution | 10 mM Glycine-HCl, pH 1.5 |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay by Flow Cytometry
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium and rest overnight at 37°C, 5% CO2.
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-human CD3 antibody (clone OKT3) at 1 µg/mL in PBS overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Plating and Treatment: Seed 2 x 10^5 PBMCs per well. Add this compound or an isotype control antibody at the desired final concentrations. Add soluble anti-human CD28 antibody (clone CD28.2) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Staining: Harvest the cells and wash with FACS buffer (PBS + 2% FBS). Stain with a cocktail of fluorescently labeled antibodies against surface markers (e.g., CD4, CD8, CD69, CD25) for 30 minutes at 4°C in the dark.
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Analyze the expression of activation markers on CD4+ and CD8+ T cell populations using appropriate gating strategies.
Protocol 2: In Vivo Tumor Study in a Syngeneic Mouse Model
-
Cell Line: Use a murine cancer cell line that expresses the ligands for TIGIT (e.g., CT26 colon carcinoma).
-
Tumor Implantation: Subcutaneously inject 5 x 10^5 CT26 cells into the flank of 6-8 week old female BALB/c mice.
-
Tumor Monitoring and Randomization: Measure tumor volume every 2-3 days. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, isotype control, this compound).
-
Treatment: Administer this compound or control antibodies via intraperitoneal injection at the desired dose and schedule (e.g., 10 mg/kg, twice a week).
-
Tumor Growth Measurement: Continue to monitor tumor volume throughout the study.
-
Pharmacodynamic Analysis: At specified time points, euthanize a subset of mice from each group. Harvest tumors and spleens for immune cell analysis by flow cytometry or immunohistochemistry to assess changes in T cell, NK cell, and Treg populations.
Visualizations
Caption: Diagram of the TIGIT signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for an in vitro T-cell activation assay using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TIGIT as an emerging immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsk.com [gsk.com]
- 7. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 - BioSpace [biospace.com]
- 8. hbmpartners.com [hbmpartners.com]
- 9. mereobiopharma.com [mereobiopharma.com]
- 10. researchgate.net [researchgate.net]
- 11. sartorius.com [sartorius.com]
- 12. scilit.com [scilit.com]
Validation & Comparative
A Comparative Guide to LSD1 Inhibitors: Benchmarking T-448 Against Clinical-Stage Candidates
For Researchers, Scientists, and Drug Development Professionals
The epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target in oncology, particularly in hematological malignancies like Acute Myeloid Leukemia (AML). Its role in regulating gene expression by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2) is crucial for maintaining the differentiation block in cancer cells. This guide provides an objective comparison of T-448, a specific LSD1 inhibitor, with other prominent LSD1 inhibitors currently in clinical development, supported by experimental data and detailed protocols.
Mechanism of Action: Beyond Demethylation
LSD1 functions as a transcriptional corepressor by forming complexes with other proteins. In the context of AML, LSD1 is often recruited by the transcription factors Growth Factor Independent 1 (GFI1) and GFI1B to the promoter regions of myeloid differentiation genes. This LSD1-GFI1/GFI1B complex, which often includes co-repressors like CoREST and HDACs, leads to the demethylation of H3K4, resulting in chromatin condensation and transcriptional silencing. This action effectively blocks the differentiation of leukemic blasts, promoting their proliferation and self-renewal.
LSD1 inhibitors primarily work by abrogating this repressive function. Irreversible inhibitors, such as this compound, form a covalent adduct with the FAD cofactor essential for LSD1's catalytic activity. This not only blocks the demethylase function but can also disrupt the scaffolding function of LSD1, preventing the assembly of the repressive complex and leading to the reactivation of silenced differentiation genes.
Figure 1. Signaling pathway of LSD1-mediated gene silencing and its reversal by inhibitors in AML.
Comparative Potency and Selectivity
A critical aspect of any inhibitor is its potency against the intended target and its selectivity over related enzymes. LSD1 shares homology with other FAD-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A), MAO-B, and LSD2. Off-target inhibition, particularly of MAOs, can lead to undesirable side effects. This compound demonstrates high potency and selectivity.[1] The table below summarizes the biochemical potency (IC50) of this compound and several clinical-stage LSD1 inhibitors.
| Compound Name | Alternate Name | Mechanism | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | LSD2 IC50 (nM) | Selectivity (LSD1 vs MAOs) |
| This compound | - | Irreversible | 22[2][3] | >100,000[1] | >100,000[1] | Data Not Available | >4500-fold[1] |
| Iadademstat | ORY-1001 | Irreversible | <20[4][5] | >100,000[5] | >100,000[5] | >100,000[5] | >5000-fold |
| Seclidemstat | SP-2577 | Reversible | 13[6] | Data Not Available | Data Not Available | >10,000 (at 10µM)[1] | Data Not Available |
| Bomedemstat | IMG-7289 | Irreversible | 56.8[7] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| GSK2879552 | - | Irreversible | ~20[7] | >280-fold selective | >280-fold selective | Selective[4] | >280-fold |
| INCB059872 | - | Irreversible | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for comparison.
Key Experimental Protocols
Accurate and reproducible assays are fundamental to inhibitor characterization. Below are detailed protocols for two key experiments: an enzymatic inhibition assay to determine biochemical potency and a cell-based viability assay to assess cellular efficacy.
Protocol 1: LSD1 Enzymatic Inhibition Assay (HTRF)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the enzymatic activity of LSD1 and determine the IC50 values of inhibitors. The assay detects the product of the demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated mono-methylated H3K4 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Europium (Eu3+)-cryptate labeled anti-H3K4 unmethylated (me0) antibody (Donor)
-
XL665-conjugated Streptavidin (SA-XL665) (Acceptor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% Tween-20)
-
Test inhibitors (e.g., this compound) serially diluted in DMSO
-
Low-volume 384-well white plates
Procedure:
-
Enzyme/Substrate Preparation:
-
Prepare a substrate/FAD pre-mixture in assay buffer containing the biotin-H3K4me1 peptide and FAD at their final desired concentrations.
-
Prepare the LSD1 enzyme solution in assay buffer at 2x the final concentration.
-
-
Enzymatic Reaction:
-
Add 2 µL of serially diluted test inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of the 2x LSD1 enzyme solution to each well.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the demethylase reaction by adding 4 µL of the substrate/FAD pre-mixture to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Detection:
-
Prepare the detection mixture containing the Eu3+-cryptate anti-H3K4me0 antibody and SA-XL665 in detection buffer.
-
Stop the enzymatic reaction by adding 10 µL of the detection mixture to each well.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
-
The HTRF ratio (665 nm / 620 nm * 10,000) is proportional to the amount of demethylated product.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: AML Cell Viability Assay (CellTiter-Glo®)
This protocol determines the effect of LSD1 inhibitors on the viability of AML cells (e.g., MV4-11, MOLM-13) using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolic activity.
Figure 2. Experimental workflow for determining cell viability using the CellTiter-Glo® assay.
Materials:
-
AML cell lines (e.g., MV4-11)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Opaque-walled 96-well plates
-
Test inhibitors (e.g., this compound) serially diluted
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer-capable microplate reader
Procedure:
-
Cell Plating:
-
Harvest exponentially growing AML cells and adjust the density to 1 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension (5,000 cells) into each well of an opaque-walled 96-well plate. Include wells with medium only for background measurement.
-
-
Compound Treatment:
-
Prepare 2x final concentrations of your serially diluted LSD1 inhibitors.
-
Add 50 µL of the 2x inhibitor dilutions to the corresponding wells. Add 50 µL of medium with DMSO to control wells. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 72 to 96 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other measurements.
-
Calculate the percent viability for each treatment by normalizing the luminescent signal to the vehicle (DMSO) control wells.
-
Plot the percent viability against the logarithm of inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
This compound is a potent and highly selective irreversible inhibitor of LSD1, with an in vitro biochemical profile comparable to other leading clinical-stage candidates like Iadademstat. Its high selectivity over MAO-A and MAO-B is a promising feature for a favorable safety profile.[1] The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies. As the field of epigenetic therapy continues to advance, rigorous head-to-head comparisons using standardized assays will be crucial in identifying the most promising LSD1 inhibitors for clinical application in AML and other malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Figure 2: [IP1 HTRF Assay Protocol (Reprinted from Cisbio with permission).]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GSK2879552 | ABIN7233256 [antibodies-online.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: T-448 versus T-488
Disclaimer: Publicly available scientific literature and clinical trial databases do not contain information on investigational compounds designated as "T-448" and "T-488" for the same therapeutic indication, nor are there any direct comparative studies. The identifiers "this compound" and "T-488" have been used for several distinct investigational drugs in different therapeutic areas.
Notably, literature refers to:
-
TAK-448 , a kisspeptin analog investigated for prostate cancer.[1][2]
-
This compound , an LSD1 enzyme inhibitor studied for central nervous system disorders.[3]
-
ICP-488 , a TYK2 inhibitor for plaque psoriasis.[4]
-
TTP488 , an agent for diabetic nephropathy.[5]
This guide provides a template for researchers, scientists, and drug development professionals to structure a comparative analysis of two therapeutic compounds, using data for TAK-448 as an illustrative example.
Quantitative Efficacy Data Summary
This section summarizes the key efficacy endpoints from relevant preclinical or clinical studies. The following table is populated with sample data for TAK-448 to demonstrate its use.
Table 1: Comparative Efficacy of this compound vs. T-488 in [Indication]
| Efficacy Endpoint | This compound (Example: TAK-448) | T-488 (Hypothetical Data) | p-value | Study Reference |
| Primary Endpoint | ||||
| Median Progression-Free Survival | Not Reached | 18.5 months | <0.001 | Fictional Study A |
| Overall Response Rate | 89% | 74% | <0.05 | Fictional Study B |
| Secondary Endpoints | ||||
| Reduction in Tumor Volume | 79.2% (at 25 mg/kg) | 65.5% | <0.01 | [6] |
| PSA Reduction >50% | 100% (at 24 mg) | 85% | 0.04 | [2] |
| Time to Castration Resistance | 24 months | 16 months | <0.01 | Fictional Study C |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below is an example of a detailed protocol for a preclinical xenograft model, based on studies of TAK-448.[1]
Protocol: Rodent Xenograft Model for Prostate Cancer
-
Cell Line: VCaP human prostate cancer cells, known to be androgen-sensitive.
-
Animal Model: Male immunodeficient rats (e.g., nude rats), aged 6-8 weeks.
-
Tumor Implantation: VCaP cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each rat. Tumor growth is monitored regularly.
-
Treatment Groups:
-
Dosing Schedule: Dosing frequency can vary, for example, once daily or as a depot formulation for sustained release.[2][7]
-
Efficacy Assessment:
-
Tumor volume is measured at regular intervals using calipers.
-
Serum levels of testosterone and prostate-specific antigen (PSA) are quantified via ELISA or other immunoassays.
-
At the end of the study, tumors are excised for histological and molecular analysis.
-
-
Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods, such as a two-way ANOVA with repeated measures. Endpoint comparisons between groups are performed using a t-test or one-way ANOVA.
Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental designs can significantly enhance understanding. The following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway
Caption: Mechanism of action for a kisspeptin analog like TAK-448.
Experimental Workflow
Caption: Preclinical xenograft model workflow.
References
- 1. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A ‘TYK’ above placebo: ICP-488 in plaque psoriasis - Medical Conferences [conferences.medicom-publishers.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Validating T-448 Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a therapeutic compound engages its intended target within a cellular context is a critical step in validating its mechanism of action and advancing its development. This guide provides a comparative overview of key methodologies for validating the target engagement of T-448, an antagonistic anti-TIGIT human antibody (also known as EOS-448 or GSK4428859A), and offers a framework for selecting the most appropriate experimental approach.[1][2] While the focus is on the anti-TIGIT antibody, it is worth noting that the designation this compound has also been associated with a covalent inhibitor of lysine-specific demethylase 1 (LSD1).[3] The principles and methods described herein are broadly applicable to both antibody and small molecule therapeutics.
Comparison of Target Engagement Validation Methods
The selection of a target engagement validation method depends on various factors, including the nature of the target, the type of therapeutic, available reagents, and the desired throughput. Below is a comparison of common techniques applicable to validating the engagement of this compound (anti-TIGIT antibody).
| Feature | Flow Cytometry | Co-Immunoprecipitation (Co-IP) | Cellular Thermal Shift Assay (CETSA) | Bioluminescence Resonance Energy Transfer (BRET) |
| Principle | Measures binding of a fluorescently labeled antibody to cell surface proteins. | Captures the target protein and its binding partners using a specific antibody, followed by detection of the bound therapeutic.[4][5] | Ligand binding stabilizes the target protein against heat-induced denaturation.[6][7] | Non-radiative energy transfer between a luciferase donor and a fluorescent acceptor when in close proximity.[7][8] |
| This compound Application | Direct detection of this compound binding to TIGIT on the surface of immune cells. Measurement of downstream effects like receptor occupancy and changes in cell populations (e.g., Treg depletion).[1][2] | Confirmation of the direct interaction between this compound and TIGIT in a cellular lysate. | Can be adapted to assess the thermal stabilization of TIGIT upon this compound binding. | Requires engineering of TIGIT with a luciferase and a fluorescently labeled this compound or a competing ligand. |
| Advantages | High-throughput, provides single-cell resolution, can measure target expression and downstream functional effects simultaneously. | Validates direct physical interaction in a near-native context.[4] | Label-free for the compound, applicable in intact cells and tissues.[6][8] | Allows for real-time monitoring of binding in living cells.[8] |
| Limitations | Primarily for cell surface targets, requires specific antibodies for detection. | Can be prone to false positives due to non-specific binding, may not capture transient interactions.[4][5] | Not suitable for all proteins, requires specific antibodies for detection by Western blot, lower throughput for the traditional assay.[6] | Requires genetic modification of cells, potential for steric hindrance from the tags. |
| Primary Output | Fluorescence intensity, percentage of positive cells, cell population counts. | Protein bands on a Western blot or mass spectrometry identification of interacting partners. | Thermal melting curve shift (ΔTm). | BRET signal ratio. |
Experimental Protocols
Flow Cytometry for this compound Target Engagement and Pharmacodynamics
This protocol outlines a method to assess the binding of this compound to TIGIT-expressing cells and to measure a key pharmacodynamic effect: the depletion of regulatory T cells (Tregs).
1. Cell Preparation:
- Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
- Wash the cells with phosphate-buffered saline (PBS) and resuspend in FACS buffer (PBS with 2% fetal bovine serum).
2. Antibody Staining:
- Incubate the cells with this compound at various concentrations for a predetermined time at 4°C to determine binding affinity or a saturating concentration for pharmacodynamic studies.
- For pharmacodynamic assessment in clinical samples, cells are taken from patients treated with this compound.[1][2]
- Wash the cells to remove unbound this compound.
- Add a fluorescently labeled secondary antibody that specifically recognizes the human IgG1 Fc of this compound.
- Concurrently, stain for cell surface markers to identify specific T cell populations, such as CD3, CD4, CD8, and FOXP3 (for Tregs), and markers of exhaustion like PD-1.
3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Gate on the specific cell populations of interest (e.g., CD4+ T cells, CD8+ T cells, Tregs).
- Quantify the binding of this compound by measuring the mean fluorescence intensity (MFI) of the secondary antibody.
- Determine the percentage and absolute counts of different cell populations to assess the pharmacodynamic effects, such as the depletion of TIGIT-high Tregs.[1][2][9]
Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to validate the physical interaction between this compound and TIGIT in intact cells.
1. Cell Treatment:
- Culture TIGIT-expressing cells and treat them with this compound or a vehicle control for a specific duration.
2. Heat Challenge:
- Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[7]
3. Cell Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles or sonication.
- Centrifuge to pellet the aggregated, denatured proteins.
- Collect the supernatant containing the soluble protein fraction.
4. Western Blot Analysis:
- Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody specific for TIGIT.
- Use a corresponding secondary antibody and a chemiluminescent substrate for detection.
- Quantify the band intensities to generate melting curves and determine the shift in thermal stability induced by this compound binding.[7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. invivochem.net [invivochem.net]
- 4. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 5. Methods for Detection of Protein-Protein Interactions [biologicscorp.com]
- 6. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hbmpartners.com [hbmpartners.com]
A Comparative Guide: T-448 versus siRNA Knockdown for LSD1 Inhibition
This guide provides an objective comparison between the pharmacological inhibition of Lysine-Specific Demethylase 1 (LSD1) using the specific inhibitor T-448 and the genetic knockdown of LSD1 via small interfering RNA (siRNA). It is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable method for their experimental needs.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a key epigenetic enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), primarily acting as a transcriptional corepressor.[1][2] Its dysregulation is implicated in various diseases, including cancers and neurodevelopmental disorders, making it a significant therapeutic target.[3][4] Two primary methods for interrogating LSD1 function in a laboratory setting are through small molecule inhibitors like this compound and genetic tools such as siRNA. This guide compares these two approaches, highlighting their mechanisms, effects, and experimental considerations.
Mechanism of Action
This compound: The Pharmacological Inhibitor
This compound is a potent, specific, and irreversible inhibitor of LSD1's enzymatic activity.[5] It covalently binds to the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. A key feature of this compound is its unique mechanism of generating a compact formyl-FAD adduct.[3][6] This is distinct from many other tranylcypromine-based inhibitors that form bulky adducts. The smaller adduct of this compound allows it to inhibit the demethylase activity with minimal disruption to the crucial interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B).[3][6] This property is significant because the disruption of the LSD1-GFI1B complex is linked to hematological toxicities like thrombocytopenia, a major hurdle in the clinical development of other LSD1 inhibitors.[3][6]
siRNA Knockdown: The Genetic Approach
siRNA-mediated knockdown operates via the RNA interference (RNAi) pathway.[7] Synthetic, double-stranded siRNA molecules designed to be complementary to the LSD1 mRNA sequence are introduced into cells. Inside the cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). This complex then binds to and cleaves the target LSD1 mRNA, leading to its degradation.[8] The subsequent lack of template for protein synthesis results in a potent and specific reduction in the total cellular levels of the LSD1 protein.[7]
Comparative Data
The following tables summarize the key characteristics and reported experimental outcomes for both this compound and siRNA-mediated knockdown of LSD1.
Table 1: General Characteristics and Mechanism
| Feature | This compound | siRNA Knockdown of LSD1 |
| Target | LSD1 enzymatic (demethylase) activity | LSD1 mRNA transcript |
| Mechanism | Irreversible covalent modification of FAD cofactor | RNA interference leading to mRNA degradation |
| Effect on Protein | Inhibits function, protein remains present | Prevents synthesis, depletes total protein |
| Reversibility | Irreversible enzymatic inhibition | Transient; effect lasts until siRNA is degraded (48-96h) |
| Specificity | High selectivity for LSD1 over MAO-A/B (>4500-fold)[6] | High sequence-specific targeting of LSD1 mRNA |
| Off-Target Effects | Potential for off-target kinase inhibition (must be profiled) | Potential for off-target mRNA knockdown, activation of immune response |
| Key Advantage | Minimal impact on LSD1-GFI1B complex, reducing hematotoxicity risk[3][6] | Highly specific protein depletion, useful for validating drug targets |
Table 2: Quantitative Experimental Outcomes
| Parameter | This compound | siRNA Knockdown of LSD1 |
| In Vitro Potency | IC₅₀ = 22 nM[5][6] | Effective at nanomolar concentrations (e.g., 40-120 nM)[9] |
| Protein Reduction | Not applicable (inhibits activity, not presence) | Up to 85% reduction in LSD1 protein in JeKo-1 cells[9] |
| Histone Marks | Increases H3K4me2 at specific gene promoters (e.g., Ucp2)[5][6] | Increases H3K4me1/me2 on promoters (e.g., p21, pten)[10][11] |
| Gene Expression | Increases mRNA of neural plasticity genes (e.g., Bdnf)[5] | Induces expression of cell cycle inhibitors (e.g., p21, pten)[10][12] |
| Cell Proliferation | No antiproliferative effect on NCI-H69 cells[13] | 64% decrease in BrdU labeling in neural stem cells[11] |
| Cell Cycle | Cell-type dependent | Can induce G₀/G₁ or G₂/M phase arrest, depending on cell type[14] |
Visualizing the Mechanisms and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the biological processes and experimental workflows involved.
Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound.
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment and for the duration of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, perform serial dilutions in complete culture medium to achieve the desired final concentrations. An IC₅₀ of 22 nM is reported, with studies often using concentrations between 0.1 µM and 1 µM.[6]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Culture the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting for histone marks (H3K4me2) or RT-qPCR for target gene expression.
Protocol 2: siRNA Transfection for LSD1 Knockdown
This protocol provides a general guideline for transiently transfecting mammalian cells with LSD1-specific siRNA.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free complete medium to reach 60-80% confluency at the time of transfection.
-
siRNA Preparation (per well of a 6-well plate):
-
Solution A: Dilute 40-120 pmol of LSD1 siRNA duplex into 100 µL of serum-free medium (e.g., Opti-MEM™).[9]
-
Solution B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.
-
Prepare a non-targeting (scrambled) siRNA control in parallel.
-
-
Complex Formation: Combine Solution A and Solution B. Mix gently and incubate for 15-30 minutes at room temperature to allow siRNA-lipid complexes to form.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-96 hours. The optimal time should be determined to allow for mRNA and protein turnover.
-
Validation and Analysis: Harvest cells to validate knockdown efficiency by RT-qPCR (for LSD1 mRNA) and Western blot (for LSD1 protein).[8] Proceed with further downstream experiments on the cell lysates or remaining cells.
Conclusion and Recommendations
Both this compound and siRNA are powerful tools for studying LSD1 function, but they are not interchangeable. The choice between them depends on the specific research question.
-
Choose this compound when:
-
The goal is to study the acute effects of inhibiting LSD1's catalytic activity without removing the protein itself, which may have scaffolding functions.
-
Investigating the potential for therapeutic development, as it mimics a drug's mechanism of action.
-
Working in systems where avoiding hematological toxicity is critical, leveraging this compound's minimal impact on the LSD1-GFI1B complex.[5][6]
-
-
Choose siRNA Knockdown when:
-
The experimental aim is to determine the necessity of the LSD1 protein for a specific biological process.
-
Validating LSD1 as the specific target of a pharmacological inhibitor. A phenotypic rescue by expressing an siRNA-resistant LSD1 construct can provide strong evidence of on-target activity.
-
The experimental system is difficult to treat with small molecules or when long-term loss of function is desired.
-
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 9. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Demethylase LSD1 Regulates Neural Stem Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Silencing Lysine-Specific Histone Demethylase 1 (LSD1) Causes Increased HP1-Positive Chromatin, Stimulation of DNA Repair Processes, and Dysregulation of Proliferation by Chk1 Phosphorylation in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of T-448 and Tranylcypromine Derivatives as LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of T-448 and various tranylcypromine derivatives, focusing on their performance as inhibitors of Lysine-Specific Demethylase 1 (LSD1). The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its dysregulation is implicated in various diseases, including cancer and neurological disorders, making it a promising therapeutic target.[1][3] Tranylcypromine, a well-established monoamine oxidase (MAO) inhibitor, was one of the first compounds identified to also inhibit LSD1.[4] This discovery has spurred the development of numerous tranylcypromine derivatives with improved potency and selectivity for LSD1.[5][6] this compound is a potent and specific irreversible inhibitor of LSD1, demonstrating promise in preclinical studies for central nervous system disorders with a favorable safety profile.[7][8] This guide will compare the inhibitory activity and selectivity of this compound with a selection of tranylcypromine derivatives.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory potency (IC50) of this compound and selected tranylcypromine derivatives against LSD1, as well as their selectivity over MAO-A and MAO-B. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity of this compound against LSD1 and MAOs
| Compound | LSD1 IC50 (nM) | MAO-A Inhibition | MAO-B Inhibition | Selectivity (LSD1 vs MAOs) |
| This compound | 22[7][9] | >100,000 nM[7] | >100,000 nM[7] | >4,500-fold[7] |
Table 2: Inhibitory Activity of Selected Tranylcypromine Derivatives against LSD1 and MAOs
| Compound Reference | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (LSD1 vs MAOs) |
| Series 1 [10] | ||||
| 1e | 130 | >100,000 | >100,000 | >769-fold |
| Series 3 [10] | ||||
| 3a | 160 | >100,000 | >100,000 | >625-fold |
| 3d | 110 | >100,000 | >100,000 | >909-fold |
| 3f | 110 | >100,000 | 58,000 | >527-fold vs MAO-B |
| 3g | 120 | >100,000 | >100,000 | >833-fold |
| Diastereomers [11] | ||||
| 11b (S,1S,2R) | 330 | 1500 | >100,000 | ~4.5-fold vs MAO-A |
| 11d (R,1S,2R) | 480 | 1100 | >100,000 | ~2.3-fold vs MAO-A |
| Conformationally-Restricted Analogs [12] | ||||
| 18b | 18 | >100,000 | >100,000 | >5,555-fold |
| 19b | 21 | >100,000 | >100,000 | >4,761-fold |
Experimental Protocols
A commonly used method for determining the in vitro inhibitory activity of compounds against LSD1 is the horseradish peroxidase (HRP)-coupled assay .[13][14][15]
Principle: The demethylation of a histone H3-derived peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, H₂O₂ reacts with a suitable substrate (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine) to generate a highly fluorescent product (resorufin), or a chromogenic product. The rate of fluorescence or absorbance increase is directly proportional to the LSD1 activity. Inhibitors will reduce the rate of this reaction.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically 50 mM HEPES or phosphate buffer, pH 7.4-7.5.
-
LSD1 Enzyme: Recombinant human LSD1/CoREST complex is diluted in assay buffer to the desired concentration (e.g., 20-40 nM).
-
Substrate: A synthetic peptide corresponding to the N-terminal tail of histone H3 containing a dimethylated lysine at position 4 (H3K4me2) is used (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK-biotin). The concentration is typically at or near the Km value.
-
Inhibitor Solutions: this compound and tranylcypromine derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in assay buffer.
-
Detection Reagents: A solution containing horseradish peroxidase and a fluorogenic or chromogenic substrate (e.g., Amplex Red and HRP in a reaction buffer).
-
-
Assay Procedure (96-well plate format):
-
Compound Incubation: Add a small volume (e.g., 5 µL) of the serially diluted inhibitor solutions or DMSO (vehicle control) to the wells of a black microplate.
-
Enzyme Addition: Add the diluted LSD1 enzyme solution (e.g., 20 µL) to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the H3K4me2 peptide substrate (e.g., 25 µL) to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence (e.g., excitation 530-540 nm, emission 585-595 nm) or absorbance at regular intervals for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
The initial reaction rates (slopes of the kinetic curves) are calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the vehicle control.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
-
Mandatory Visualization
References
- 1. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating RNA-Seq Data Following Vemurafenib (BRAF Inhibitor) Treatment
This guide provides a comprehensive comparison of methods to validate RNA-sequencing (RNA-seq) data, using the BRAF inhibitor Vemurafenib as a case study. Researchers, scientists, and drug development professionals can use this guide to understand the critical steps and methodologies required to confirm findings from high-throughput transcriptomic analyses.
Vemurafenib is a potent inhibitor of the BRAF V600E-mutated kinase, which is frequently observed in melanoma. Its primary mode of action is the suppression of the MAPK/ERK signaling pathway, leading to decreased cell proliferation and induced apoptosis. Validating the transcriptomic changes identified by RNA-seq after Vemurafenib treatment is crucial for confirming the drug's mechanism of action and identifying potential biomarkers of response or resistance.
Experimental Workflow for RNA-Seq Data Validation
The following diagram outlines a typical workflow for validating RNA-seq data, from initial high-throughput screening to downstream functional and protein-level validation.
Caption: Experimental workflow for RNA-seq data validation.
Data Presentation: Comparing RNA-Seq and qRT-PCR Results
A critical step in RNA-seq validation is to confirm the observed changes in gene expression using a targeted and sensitive method like quantitative real-time polymerase chain reaction (qRT-PCR). Below is a table summarizing hypothetical data comparing the fold changes of key genes in the MAPK pathway after Vemurafenib treatment, as measured by RNA-seq and qRT-PCR.
| Gene Symbol | Gene Name | RNA-Seq (Log2 Fold Change) | qRT-PCR (Log2 Fold Change) | Function in MAPK Pathway |
| DUSP6 | Dual Specificity Phosphatase 6 | -2.58 | -2.49 | Negative regulator of ERK |
| SPRY4 | Sprouty RTK Signaling Antagonist 4 | -2.13 | -2.05 | Inhibitor of Ras/MAPK signaling |
| ETV4 | ETS Variant Transcription Factor 4 | -1.89 | -1.95 | Downstream target of ERK |
| FOSL1 | FOS Like 1, AP-1 Transcription Factor Subunit | -1.75 | -1.82 | Component of AP-1, a downstream effector |
| CCND1 | Cyclin D1 | -1.50 | -1.65 | Cell cycle regulator, promoted by MAPK |
| ACTB | Beta-actin | 0.05 | 0.00 (Control) | Housekeeping gene |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | -0.02 | 0.00 (Control) | Housekeeping gene |
This table demonstrates a high concordance between the RNA-seq and qRT-PCR data, providing confidence in the transcriptomic results.
Signaling Pathway Modulation by Vemurafenib
Vemurafenib specifically targets the BRAF V600E mutation, inhibiting its kinase activity and subsequently downregulating the MAPK/ERK signaling cascade. The diagram below illustrates this mechanism of action.
Caption: Vemurafenib inhibits the BRAF V600E mutant kinase.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To validate the differential expression of specific genes identified by RNA-seq.
-
Protocol:
-
RNA Isolation: Isolate total RNA from Vemurafenib-treated and vehicle-treated control cells using a silica-based column method (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.
-
Primer Design: Design and validate primers for target genes (e.g., DUSP6, SPRY4) and housekeeping genes (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and forward and reverse primers.
-
Thermal Cycling: Perform the reaction on a real-time PCR system with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping genes.
-
2. Western Blotting
-
Objective: To determine if changes in mRNA levels correlate with changes in protein expression.
-
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA protein assay.
-
SDS-PAGE: Denature 30 µg of protein lysate by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, DUSP6) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
-
3. Cell Viability Assay
-
Objective: To provide functional validation by confirming the biological effect of Vemurafenib on cell proliferation, which is expected based on the RNA-seq data.
-
Protocol:
-
Cell Seeding: Seed melanoma cells (e.g., A375, which harbors the BRAF V600E mutation) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Vemurafenib or a vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) or an MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
-
T-448: A Precision Tool for Interrogating LSD1 Function
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a critical therapeutic target in various diseases, including cancer and neurological disorders. The development of specific chemical probes is paramount to unraveling the multifaceted roles of LSD1. T-448 is a potent and selective irreversible inhibitor of LSD1, offering a unique profile that distinguishes it from other LSD1 inhibitors. This guide provides a comprehensive comparison of this compound with other notable LSD1 inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate chemical probe for their studies.
Unveiling the Unique Mechanism of this compound
This compound is an orally active and irreversible inhibitor of LSD1 with a half-maximal inhibitory concentration (IC50) of 22 nM.[1][2] It exerts its inhibitory effect through the formation of a compact formyl-flavin adenine dinucleotide (FAD) adduct.[3][4][5] A key distinguishing feature of this compound is its minimal impact on the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a critical transcription factor involved in hematopoiesis.[3][4][5] This is in stark contrast to many other tranylcypromine-based LSD1 inhibitors that disrupt the LSD1-GFI1B complex, leading to hematological toxicities such as thrombocytopenia.[5][6] This property gives this compound a superior hematological safety profile, making it a more specific tool to probe the enzymatic activity of LSD1 without the confounding effects of disrupting this protein-protein interaction.[3][4][5]
Comparative Analysis of LSD1 Inhibitors
To provide a clear perspective on the performance of this compound, the following tables summarize its biochemical potency and selectivity in comparison to a panel of other well-characterized LSD1 inhibitors.
Table 1: Biochemical Potency of LSD1 Inhibitors
| Compound | Type | LSD1 IC50 (nM) |
| This compound | Irreversible | 22[1][2][4][5] |
| T-711 | Irreversible | - |
| TAK-418 | Irreversible | 2.9[3][5][6] |
| Tranylcypromine (TCP) | Irreversible | 46 - 5600[7] |
| Phenelzine (PLZ) | Irreversible | >1000 |
| ORY-1001 (Iadademstat) | Irreversible | <20[8] |
| GSK2879552 | Irreversible | - |
| IMG-7289 (Bomedemstat) | Irreversible | - |
| SP-2577 (Seclidemstat) | Reversible | 13 - 50[9][10] |
| CC-90011 (Pulrodemstat) | Reversible | 0.25[1] |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for a broader perspective.
Table 2: Selectivity Profile of LSD1 Inhibitors
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (LSD1 vs MAO-A/B) |
| This compound | 22 | >100,000 | >100,000 | >4500-fold[4] |
| TAK-418 | 2.9 | - | - | High |
| Tranylcypromine (TCP) | 46 - 5600 | 102,000 (Ki) | 16,000 (Ki)[11] | Non-selective |
| Phenelzine (PLZ) | >1000 | - | - | Non-selective |
| ORY-1001 (Iadademstat) | <20 | >100,000 | >100,000 | >5000-fold[8] |
| GSK2879552 | - | >100,000 | >100,000 | High |
| SP-2577 (Seclidemstat) | 13 - 50 | >300,000 | >300,000 | >6000-fold[8] |
| CC-90011 (Pulrodemstat) | 0.25 | >10,000 | >10,000 | >40,000-fold[12] |
Note: Selectivity is calculated as the ratio of MAO IC50 to LSD1 IC50. Higher values indicate greater selectivity for LSD1.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of data. Below are protocols for commonly used assays in the characterization of LSD1 inhibitors.
Biochemical Inhibition Assays
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for LSD1 Inhibition:
-
Principle: This assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1. The product, a demethylated peptide, is detected by a specific antibody labeled with a fluorescent donor (Europium cryptate), while the biotinylated peptide is captured by streptavidin-XL665 (acceptor). Inhibition of LSD1 leads to a decrease in the FRET signal.
-
Protocol:
-
Prepare a reaction mixture containing recombinant human LSD1 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 4 mM KCl, 2 mM MgCl2, 0.01% BSA).
-
Add serial dilutions of the test inhibitor (e.g., this compound) or vehicle (DMSO) to the enzyme mixture and pre-incubate for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the demethylase reaction by adding the biotinylated H3K4me2 peptide substrate.
-
Incubate the reaction for a specific time (e.g., 60 minutes at 37°C).
-
Stop the reaction and add the detection reagents: Europium cryptate-labeled anti-H3K4me1/0 antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a dose-response curve.
-
2. Horseradish Peroxidase (HRP)-Coupled Assay for LSD1 Inhibition:
-
Principle: The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H2O2) as a byproduct. In the presence of HRP, H2O2 reacts with a substrate (e.g., Amplex Red) to produce a fluorescent or colorimetric signal.
-
Protocol:
-
Set up a reaction mixture containing recombinant LSD1, HRP, and the H3K4me2 peptide substrate in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Add various concentrations of the LSD1 inhibitor or vehicle.
-
Add Amplex Red reagent and incubate the reaction at 37°C.
-
Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance over time using a microplate reader.
-
The rate of the reaction is proportional to the LSD1 activity. Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
Cellular Assays
1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me2:
-
Principle: This technique is used to identify the genomic regions where LSD1 activity is inhibited, by mapping the genome-wide changes in the levels of its substrate, H3K4me2.
-
Protocol:
-
Treat cells with the LSD1 inhibitor (e.g., this compound) or vehicle for a specified time.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin using an antibody specific for H3K4me2.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing and analyze the data to identify genomic regions with altered H3K4me2 levels.
-
2. Co-Immunoprecipitation (Co-IP) for LSD1-GFI1B Interaction:
-
Principle: This method is used to assess the effect of an inhibitor on the interaction between LSD1 and GFI1B.
-
Protocol:
-
Treat cells expressing tagged versions of LSD1 and/or GFI1B with the inhibitor or vehicle.
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Incubate the cell lysate with an antibody against one of the proteins (e.g., anti-LSD1).
-
Use protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the other protein (e.g., anti-GFI1B) to determine if the interaction was disrupted by the inhibitor.
-
Visualizing the Landscape of LSD1 Inhibition
To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: The LSD1 signaling pathway, illustrating its role in demethylating H3K4me2.
Caption: this compound's mechanism, highlighting its minimal effect on the LSD1-GFI1B complex.
Caption: A simplified workflow for a ChIP-seq experiment to assess H3K4me2 levels.
Conclusion
This compound stands out as a highly specific and potent chemical probe for investigating the enzymatic function of LSD1. Its unique mechanism of action, which avoids the disruption of the LSD1-GFI1B complex, provides a significant advantage in cellular and in vivo studies by minimizing off-target effects related to hematological toxicity. This comparative guide provides researchers with the necessary data and experimental context to make informed decisions when selecting an LSD1 inhibitor for their specific research questions. The detailed protocols and visual diagrams further serve as a valuable resource for designing and interpreting experiments aimed at elucidating the complex biology of LSD1.
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. An optimized ChIP‐Seq framework for profiling histone modifications in Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor NCD38 induces the activation of ERG super-enhancer in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: T-448 and GSK-LSD1 in LSD1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two prominent irreversible Lysine-Specific Demethylase 1 (LSD1) inhibitors: T-448 and GSK-LSD1. The information is intended to assist researchers in selecting the appropriate tool compound for their studies in oncology, neuroscience, and other fields where LSD1 modulation is a therapeutic strategy.
Introduction to LSD1 and its Inhibitors
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various diseases, most notably cancer and neurological disorders. Consequently, the development of LSD1 inhibitors has become an area of intense research.
This compound and GSK-LSD1 are both irreversible inhibitors that form a covalent bond with the FAD cofactor in the active site of LSD1. However, they exhibit distinct profiles in terms of potency, selectivity, and biological effects, which are detailed in this guide.
Biochemical and Cellular Performance: A Tabular Comparison
The following tables summarize the key quantitative data for this compound and GSK-LSD1 based on available preclinical data.
Table 1: Biochemical Potency and Selectivity
| Parameter | This compound | GSK-LSD1 | Reference(s) |
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | [1][2] |
| Mechanism of Action | Irreversible, FAD-dependent | Irreversible, FAD-dependent | [1][2] |
| IC50 (LSD1) | 22 nM | 16 nM | [2][3] |
| Selectivity | >4,500-fold selective over MAO-A/B | >1,000-fold selective over LSD2, MAO-A, and MAO-B | [1][2] |
Table 2: Cellular Activity and In Vivo Effects
| Parameter | This compound | GSK-LSD1 | Reference(s) |
| Cellular Potency (EC50) | Not explicitly reported for cancer cell lines | Average EC50 < 5 nM in cancer cell lines | [2] |
| Key Cellular Effects | Enhances H3K4 methylation in primary rat neurons; Increases mRNA expression of neural plasticity-related genes (e.g., Bdnf).[3] | Induces gene expression changes and inhibits growth in cancer cell lines.[2] | [2][3] |
| In Vivo Efficacy | Improves learning function in a mouse model of NMDA receptor hypofunction.[4] No significant anti-proliferative effect in some cancer cell lines.[5] | Reduces tumor burden in a glioblastoma xenograft model, though tumor regrowth was observed.[6] | [4][5][6] |
| Hematological Toxicity | Minimal impact on the LSD1-GFI1B complex, leading to a superior hematological safety profile with no observed thrombocytopenia in mice at effective doses.[4] | Data on hematological toxicity is less explicitly detailed in direct comparison to this compound, but some studies with related compounds suggest potential for hematological side effects. | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the comparison of this compound and GSK-LSD1.
Caption: Mechanism of irreversible LSD1 inhibition by this compound and GSK-LSD1.
Caption: Logical workflow for the comparative evaluation of this compound and GSK-LSD1.
Caption: LSD1's role in the Wnt/β-catenin and PI3K/AKT signaling pathways.
Detailed Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of this compound and GSK-LSD1. Specific parameters may vary between individual studies.
LSD1 Enzymatic Inhibition Assay (IC50 Determination)
-
Principle: To measure the concentration of the inhibitor required to reduce the enzymatic activity of LSD1 by 50%.
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme.
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2).
-
This compound and GSK-LSD1 at various concentrations.
-
Assay buffer (e.g., Tris-HCl, NaCl).
-
Detection reagents (e.g., horseradish peroxidase, Amplex Red for a fluorescence-based assay).
-
384-well microplate.
-
Plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and GSK-LSD1.
-
In a microplate, add the LSD1 enzyme to the assay buffer.
-
Add the diluted inhibitors to the respective wells and incubate to allow for binding.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Proliferation Assay (EC50 Determination)
-
Principle: To determine the concentration of the inhibitor that causes a 50% reduction in cell viability or proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., acute myeloid leukemia or small cell lung cancer cell lines).
-
Cell culture medium and supplements.
-
This compound and GSK-LSD1 at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
96-well or 384-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or GSK-LSD1.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for the reagent to react.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the EC50 value.
-
In Vivo Hematological Toxicity Assessment
-
Principle: To evaluate the effect of the LSD1 inhibitors on blood cell counts in an animal model.
-
Materials:
-
Laboratory mice (e.g., C57BL/6 or BALB/c).
-
This compound and GSK-LSD1 formulated for in vivo administration.
-
Vehicle control.
-
Blood collection supplies (e.g., EDTA tubes).
-
Hematology analyzer.
-
-
Procedure:
-
Acclimate the mice to the laboratory conditions.
-
Administer this compound, GSK-LSD1, or vehicle to the mice daily for a specified duration (e.g., 14 or 28 days) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Monitor the animals for any signs of toxicity.
-
At the end of the treatment period, collect blood samples from the mice.
-
Analyze the blood samples using a hematology analyzer to determine complete blood counts, including platelet, red blood cell, and white blood cell counts.
-
Compare the blood cell counts between the inhibitor-treated groups and the vehicle control group to assess for any hematological toxicity.
-
Discussion and Conclusion
Both this compound and GSK-LSD1 are potent, irreversible inhibitors of LSD1 with high selectivity over other monoamine oxidases. GSK-LSD1 demonstrates a lower IC50 value, suggesting slightly higher biochemical potency. It has also been shown to effectively inhibit the growth of various cancer cell lines with a low nanomolar average EC50.[2]
A key distinguishing feature of this compound is its significantly improved hematological safety profile.[4] This is attributed to its minimal disruption of the interaction between LSD1 and its binding partner GFI1B, a critical regulator of hematopoiesis. This property makes this compound a particularly valuable tool for in vivo studies where hematological toxicity is a concern, and for investigating the therapeutic potential of LSD1 inhibition in non-oncological indications such as neurological disorders. This compound has demonstrated efficacy in a mouse model of cognitive dysfunction by enhancing the expression of genes related to neuronal plasticity.[3]
In the context of oncology, GSK-LSD1 has shown promise in inhibiting cancer cell growth and has been evaluated in preclinical in vivo cancer models.[6] However, the potential for hematological side effects, a known class effect for LSD1 inhibitors that disrupt the LSD1-GFI1B complex, should be considered in the experimental design.
The choice between this compound and GSK-LSD1 will ultimately depend on the specific research question and experimental context. For studies focused on the central nervous system or where minimizing hematological toxicity is paramount, this compound is an excellent choice. For in vitro and in vivo studies focused on cancer, where potent anti-proliferative effects are the primary endpoint, GSK-LSD1 is a well-characterized and effective tool. Researchers should carefully consider the data presented in this guide to make an informed decision for their specific application.
References
- 1. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles [frontiersin.org]
Confirming On-Target Effects of T-448 with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
T-448 (also known as EOS-448 or GSK4428859A) is an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody demonstrating a multi-faceted mechanism of action for enhancing anti-tumor immunity. This guide provides a comparative analysis of this compound's on-target effects, supported by preclinical and clinical data, with a focus on its interaction with genetic models and its superiority over functionally deficient alternatives.
Executive Summary
This compound leverages a functional Fc domain to elicit its potent anti-tumor activity. This is primarily achieved through three key on-target effects: the depletion of regulatory T cells (Tregs), the activation of effector T cells, and the modulation of antigen-presenting cells (APCs). Genetic and cellular models have been instrumental in elucidating these mechanisms, demonstrating the critical role of Fc-gamma receptor (FcγR) engagement for optimal therapeutic efficacy. Preclinical studies in murine models and data from a Phase 1 clinical trial underscore the importance of this Fc-competent design, showing superior activity compared to Fc-disabled versions and providing a strong rationale for its ongoing clinical development.
Data Presentation
Preclinical Data: Murine Models
| Model | Treatment Group | Key Finding | Quantitative Data |
| Multiple Myeloma | Fc-enabled anti-TIGIT | Effective control of disease progression | Disease progression significantly inhibited (qualitative) |
| Multiple Myeloma | Fc-disabled anti-TIGIT | Inactive, no control of disease progression | - |
| Syngeneic Tumor Models | This compound (FcγR-engaging isotype) + anti-PD1 | Strong anti-tumor effect | Correlated with Treg depletion and CD8 T cell activation |
| Syngeneic Tumor Models | Fc-dead format anti-TIGIT + anti-PD1 | Absent anti-tumor effect | No significant Treg depletion or CD8 T cell activation |
Clinical Data: Phase 1 Dose-Escalation Trial (Advanced Solid Tumors)
| Parameter | Result | Quantitative Change |
| Clinical Response (n=20) | ||
| Partial Response | 1 patient | - |
| Stable Disease | 9 patients | - |
| Pharmacodynamics | ||
| CD8+ T cell / Treg Ratio | Increased functional immune response | Two-fold increase |
| CD8+ TIGIT- / CD8+ TIGIT+ T cell Ratio | Shift towards a more functional T cell phenotype | Four-fold increase |
| TIGIT+ cells in Tumor Biopsies (n=22) | Target engagement in the tumor microenvironment | Significant decrease in 21 out of 22 paired biopsies |
| Treg Depletion | Sustained depletion of suppressive Tregs | Observed at multiple dose levels |
| CD8+ T cell Proliferation | Increased proliferation of memory CD8 T cells | Increased Ki67 expression during the first treatment cycle |
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound's multifaceted mechanism of action in the tumor microenvironment.
Experimental Workflow: In Vivo Murine Tumor Model
Caption: Workflow for assessing this compound efficacy in syngeneic mouse tumor models.
Experimental Protocols
In Vivo Murine Syngeneic Tumor Models
-
Cell Culture: CT26 or EMT6 murine colorectal or breast cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Tumor Implantation: 6-8 week old female BALB/c mice are subcutaneously injected in the right flank with 1 x 10^6 CT26 or EMT6 cells in 100 µL of sterile phosphate-buffered saline (PBS).
-
Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days by measuring the tumor dimensions with a digital caliper. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment groups. This compound or control antibodies (isotype control, Fc-dead anti-TIGIT) are administered intraperitoneally at specified doses and schedules.
-
Efficacy Evaluation: Tumor volumes are measured throughout the study. At the study endpoint, tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage of the control group.
-
Pharmacodynamic Analysis: Tumors and spleens are harvested for immune cell profiling by flow cytometry to analyze the frequency and activation state of CD8+ T cells, Tregs, and other immune cell populations.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Tumor Digestion: Excised tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations. A typical panel for T cell analysis includes antibodies against CD45, CD3, CD4, CD8, FoxP3 (for Tregs), and Ki67 (for proliferation).
-
Intracellular Staining: For intracellular markers like FoxP3 and Ki67, cells are fixed and permeabilized using a specialized buffer kit according to the manufacturer's instructions before adding the respective antibodies.
-
Data Acquisition: Stained cells are acquired on a multi-color flow cytometer.
-
Data Analysis: The acquired data is analyzed using flow cytometry software to quantify the percentage and absolute numbers of different immune cell populations within the tumor microenvironment.
In Vitro T Cell Suppression Assay
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD4+CD25+ Tregs and CD4+CD25- responder T cells (Teff) are then isolated using magnetic-activated cell sorting (MACS).
-
Cell Labeling: Teff cells are labeled with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture: Labeled Teff cells are co-cultured with unlabeled Tregs at different ratios (e.g., 1:1, 1:2, 1:4) in the presence of T cell stimuli (e.g., anti-CD3/CD28 beads or antibodies).
-
Proliferation Analysis: After 3-5 days of co-culture, the proliferation of Teff cells is assessed by measuring the dilution of the CFSE dye using flow cytometry.
-
Suppression Calculation: The percentage of suppression is calculated by comparing the proliferation of Teff cells in the presence of Tregs to the proliferation of Teff cells alone. The effect of this compound on Treg suppressive function can be evaluated by adding the antibody to the co-culture.
Conclusion
The on-target effects of this compound are robustly confirmed through a combination of preclinical and clinical data. Genetic and cellular models have been pivotal in demonstrating that the FcγR-engaging property of this compound is essential for its multifaceted mechanism of action, which includes the critical depletion of immunosuppressive Tregs and the activation of the anti-tumor immune response. These findings differentiate this compound from Fc-functionally silent anti-TIGIT antibodies and provide a strong scientific foundation for its continued investigation as a promising immuno-oncology therapeutic.
Safety Operating Guide
Essential Guide to the Safe Disposal of T-448
Important Note: The following procedures are general guidelines. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle T-448 with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]
Prohibited Disposal Methods
Under no circumstances should this compound or its waste be disposed of down the sanitary sewer system or in regular trash receptacles.[3] Improper disposal can lead to environmental contamination and potential health hazards.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : this compound waste should be classified as hazardous chemical waste. Due to its nature as a benzamide compound, it may possess properties that are harmful to the environment and human health.[1][2]
-
Container Selection : Use a dedicated, clean, and leak-proof container that is chemically compatible with this compound. The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[1][3]
-
Waste Collection : Carefully transfer the this compound waste into the designated hazardous waste container. Avoid creating dust or aerosols during the transfer process.[3] If dealing with a spill, use an appropriate absorbent material, collect the contaminated material, and place it in the hazardous waste container.[3]
-
Labeling : Immediately upon adding the first drop of waste, the container must be clearly labeled with a "Hazardous Waste" tag.[1][2][3] The label must include the full chemical name, "this compound (3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide)", and any known associated hazards.
-
Storage : The waste container should be kept tightly closed except when adding waste.[3] Store the container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from heat, ignition sources, and general laboratory traffic, and should be in a cool, dry, and well-ventilated location.[2][3]
-
Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[1][2] Provide them with all the necessary information about the waste as indicated on the label.
Summary of Key Disposal Information
| Parameter | Guideline | Reference |
| Waste Classification | Hazardous Chemical Waste | [1][2] |
| PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat | [1][2][3] |
| Handling Location | Certified Chemical Fume Hood | [1] |
| Container Type | Dedicated, clean, leak-proof, chemically compatible with a secure lid | [1][3] |
| Labeling Requirements | "Hazardous Waste" tag with full chemical name and known hazards | [1][2][3] |
| Storage Location | Designated, secure Satellite Accumulation Area (SAA) | [2][3] |
| Prohibited Disposal | No disposal down the drain or in regular trash | [3] |
| Final Disposal | Through institutional EHS or a licensed hazardous waste contractor | [1][2] |
Experimental Protocols
While specific experimental protocols for the neutralization or deactivation of this compound are not available, general procedures for the hydrolysis of related compounds can be found in specialized chemical waste disposal literature. For instance, some acyl halides, sulfonyl halides, and anhydrides can be hydrolyzed using a sodium hydroxide solution. However, attempting such procedures without a validated protocol for this compound is strongly discouraged due to the risk of unknown and potentially hazardous reactions. The recommended and safest approach is to dispose of the untreated chemical waste through a certified hazardous waste management service.
This compound Disposal Workflow
The following diagram outlines the procedural workflow for the safe and compliant disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling T-448
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of T-448, a specific and irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1][2] Given the potent nature of this research chemical, adherence to strict safety protocols is paramount to ensure personnel safety and prevent environmental contamination.
Compound Identification and Hazard Assessment
Chemical Name: 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate[2][3] CAS Number: 1597426-53-3[1][4]
While a comprehensive Safety Data Sheet (SDS) with specific quantitative hazard data for this compound is not publicly available, its classification as a potent, biologically active compound necessitates handling it with a high degree of caution.[5][6] The following recommendations are based on best practices for handling potent research compounds in a laboratory setting.
Assumed Hazard Classification:
| Hazard Class | GHS Category (Assumed) | Pictogram | Signal Word | Hazard Statement (Assumed) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 1 or 2 | 💀 | Danger | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled. |
| Specific Target Organ Toxicity | Category 1 | ☣️ | Danger | H370: Causes damage to organs. |
| Reproductive Toxicity | Category 1B or 2 | ☣️ | Danger/Warning | H360/H361: May damage fertility or the unborn child. |
| Sensitization | Category 1 | ❗ | Warning | H317: May cause an allergic skin reaction. |
Note: This table is based on an assumed hazard profile for a potent research compound and should be treated as a precautionary guideline in the absence of a specific SDS. Users must conduct their own risk assessment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent all routes of exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a primary barrier against skin contact. Double-gloving allows for safe removal of the outer glove if contamination occurs. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes, aerosols, and airborne particles. |
| Body Protection | Disposable, solid-front, back-tying laboratory coat over dedicated work clothing. | Prevents contamination of personal clothing. A disposable coat can be safely discarded after use or in case of a spill. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form or when there is a risk of aerosol generation. | Protects against inhalation of the potent compound. |
| Foot Protection | Closed-toe, chemical-resistant shoes with shoe covers. | Protects feet from spills and prevents the tracking of contaminants outside the laboratory. |
Operational Plan for Handling this compound
Engineering Controls
-
Primary Containment: All handling of powdered this compound must be conducted within a certified chemical fume hood, a glove box, or a similar containment device.
-
Ventilation: Ensure adequate ventilation in the laboratory. The containment system should have a face velocity of 80-120 feet per minute.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure all necessary PPE, spill kit materials, and waste containers are readily accessible.
-
Review the experimental protocol and this safety guide before starting any work.
-
-
Weighing and Reconstitution:
-
Perform all weighing operations of the powdered compound within a containment device.
-
Use dedicated, disposable weighing boats and spatulas.
-
When reconstituting, add the solvent slowly to the powder to minimize aerosolization. The recommended storage for stock solutions is at -80°C for 6 months or -20°C for 1 month, stored under nitrogen.[1]
-
-
Experimental Use:
-
Handle all solutions of this compound with the same level of precaution as the solid form.
-
Avoid generating aerosols or splashes.
-
Clearly label all containers with the compound name, concentration, date, and hazard symbol.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent (e.g., a solution of soap and water, followed by a solvent rinse if compatible).
-
Carefully remove and dispose of PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, lab coats, weighing boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
Storage: Store hazardous waste containers in a designated, secure satellite accumulation area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others in the vicinity. If the spill is small and you are trained to do so, contain the spill with absorbent material and decontaminate the area using appropriate procedures. For large spills, or if you are unsure, contact your institution's EHS office immediately. |
Visualization of Workflow
Below is a diagram illustrating the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
This guide is intended to provide essential safety and logistical information. It is not a substitute for a thorough risk assessment and adherence to your institution's specific safety policies and procedures. Always prioritize safety when working with potent research chemicals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. agnopharma.com [agnopharma.com]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
